molecular formula C10H6FNO2 B1356203 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 251912-65-9

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1356203
CAS No.: 251912-65-9
M. Wt: 191.16 g/mol
InChI Key: AHJLKEQSLHUIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9) is a valuable fluorinated building block in medicinal chemistry and drug discovery research. With a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol, this compound combines the isoxazole heterocycle, a privileged scaffold in pharmacology, with a strategically positioned 4-fluorophenyl group . The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, and it is a key structural motif in numerous FDA-approved drugs across various therapeutic categories, including antibiotics (sulfamethoxazole), anti-inflammatory agents (valdecoxib), antirheumatic drugs (leflunomide), and anticonvulsants (zonisamide) . The incorporation of the 4-fluorophenyl moiety is a classic and powerful strategy in rational drug design . The fluorine atom at the para position enhances the molecule's metabolic stability by blocking a susceptible site of oxidative metabolism (aromatic hydroxylation) by cytochrome P450 enzymes, thereby potentially improving the pharmacokinetic profile and half-life of resulting drug candidates . Furthermore, fluorine substitution can fine-tune the compound's lipophilicity, which influences membrane permeability and bioavailability . The presence of a reactive aldehyde group at the 5-position of the isoxazole ring makes this compound a highly versatile synthetic intermediate . This functional group can undergo various transformations, such as nucleophilic addition, reductive amination, and condensation reactions, to create a diverse array of derivatives, including alcohols, amines, and hydrazones, for structure-activity relationship (SAR) studies . As such, this compound serves as a crucial starting material for the synthesis of more complex molecules targeting a wide range of biological activities, such as antibacterial, anticancer, and anti-inflammatory applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKEQSLHUIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573509
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251912-65-9
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, and this particular derivative, featuring a fluorophenyl group at the 3-position and a reactive carbaldehyde at the 5-position, serves as a crucial intermediate for creating a diverse range of complex molecules with potential therapeutic activities.[1][2] This document emphasizes the prevalent and highly efficient 1,3-dipolar cycloaddition route, detailing the mechanistic underpinnings, key experimental considerations, and step-by-step protocols. Alternative synthetic strategies, including the oxidation of 5-methyl precursors and formylation of the parent isoxazole, are also discussed to provide a comprehensive overview for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a cornerstone in pharmaceutical sciences, found in numerous FDA-approved drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the kinase inhibitor berzosertib.[3][4][5] The isoxazole moiety often acts as a stable, bioisosteric replacement for other functional groups, enhancing metabolic stability, modulating electronic properties, and providing specific hydrogen bonding interactions with biological targets.[3]

This compound is of particular interest due to its trifunctional nature:

  • The 3-(4-Fluorophenyl) Group: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of adjacent groups.

  • The Isoxazole Core: A stable aromatic ring that acts as a rigid scaffold.

  • The 5-Carbaldehyde Group: A versatile chemical handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of molecular diversity.

Primary Synthesis Pathway: [3+2] Cycloaddition of a Nitrile Oxide

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[6][7][8] This reaction is highly efficient and offers excellent control over regioselectivity, making it the preferred industrial and laboratory-scale method.[3]

The overall strategy involves two primary stages: the preparation of the nitrile oxide precursor from 4-fluorobenzaldehyde, and the subsequent in situ generation and cycloaddition with a suitable acetylenic aldehyde equivalent.

Diagram of the Primary Synthesis Pathway

Synthesis_Pathway cluster_0 Stage 1: Nitrile Oxide Precursor Synthesis cluster_1 Stage 2: Cycloaddition A 4-Fluorobenzaldehyde B 4-Fluorobenzaldehyde Oxime A->B NH₂OH·HCl, Base C 4-Fluorobenzaldehyde Hydroximoyl Chloride B->C NCS D 4-Fluorophenyl Nitrile Oxide (in situ) C->D Et₃N (-Et₃N·HCl) F 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde D->F E Propargyl Aldehyde (or protected equivalent) E->F

Caption: Overall workflow for the synthesis via 1,3-dipolar cycloaddition.

Stage 1: Synthesis of the Nitrile Oxide Precursor

The stability of nitrile oxides is limited; they are prone to dimerization to form furoxans.[3][4] Therefore, they are almost always generated in situ from a stable precursor, typically a hydroximoyl halide.

Step 1: Oximation of 4-Fluorobenzaldehyde

The synthesis begins with the condensation of commercially available 4-fluorobenzaldehyde with hydroxylamine.[9][10]

  • Mechanism: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime. The use of a mild base is crucial to liberate free hydroxylamine from its hydrochloride salt.[11][12]

  • Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime [11]

    • Dissolve 4-fluorobenzaldehyde (1.0 equiv) in ethanol.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in water.

    • Add the aqueous hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture in an ice bath and acidify with dilute HCl to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield 4-fluorobenzaldehyde oxime.[13]

Step 2: Chlorination to the Hydroximoyl Chloride

The oxime is converted to its hydroximoyl chloride, the immediate precursor to the nitrile oxide, using a chlorinating agent. N-chlorosuccinimide (NCS) is commonly employed due to its mild nature and ease of handling.[8]

  • Causality: The chlorine atom transforms the hydroxyl group into a good leaving group, facilitating the subsequent base-mediated elimination to form the nitrile oxide.

  • Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Hydroximoyl Chloride [8]

    • Dissolve 4-fluorobenzaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (1.05 equiv) portion-wise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like hexane may be required for high purity.

Stage 2: In Situ Generation and [3+2] Cycloaddition

This is the key bond-forming step where the isoxazole ring is constructed. The hydroximoyl chloride is treated with a non-nucleophilic base, such as triethylamine (TEA), which abstracts HCl to generate the transient 4-fluorophenyl nitrile oxide. This dipole is immediately trapped by the dipolarophile, propargyl aldehyde (or a protected version like propargyl aldehyde diethyl acetal), to prevent dimerization.

  • Mechanism of Cycloaddition: The reaction is a concerted, pericyclic [3+2] cycloaddition. The regioselectivity, which dictates the formation of the 3,5-disubstituted product rather than the 3,4-isomer, is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. For electron-deficient terminal alkynes, this regiochemistry is highly favored.[14][15]

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

  • Experimental Protocol: Synthesis of this compound [3]

    • Dissolve the 4-fluorobenzaldehyde hydroximoyl chloride (1.0 equiv) and propargyl aldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equiv) dropwise over 30 minutes. A precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, filter off the triethylamine hydrochloride salt.

    • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Alternative Synthetic Pathways

While 1,3-dipolar cycloaddition is dominant, other routes can be employed, particularly if specific precursors are more readily available.

Pathway B: Oxidation of 3-(4-Fluorophenyl)-5-methylisoxazole

This two-step approach involves first synthesizing the corresponding 5-methylisoxazole and then oxidizing the methyl group.

  • Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole: This is achieved via the same 1,3-dipolar cycloaddition described above, but using propyne as the alkyne.

  • Oxidation: The methyl group at the C5 position can be oxidized to an aldehyde. This is often a challenging transformation that can suffer from low yields or over-oxidation. Reagents like selenium dioxide (SeO₂) or a multi-step sequence (e.g., radical bromination followed by hydrolysis) can be used.

Pathway C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[16][17][18]

  • Synthesis of 3-(4-Fluorophenyl)isoxazole: The parent isoxazole is first prepared by the cycloaddition of 4-fluorophenyl nitrile oxide with acetylene gas.

  • Formylation: The resulting 3-(4-fluorophenyl)isoxazole is then subjected to Vilsmeier-Haack conditions. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from POCl₃ and DMF.[17] Electrophilic attack occurs regioselectively at the C5 position of the isoxazole ring, which is activated by the ring oxygen. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[16]

Vilsmeier_Haack Parent 3-(4-Fluorophenyl)isoxazole Intermediate Iminium Salt Intermediate Parent->Intermediate Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Intermediate Product 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Intermediate->Product H₂O Workup

References

physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural arrangement, featuring a metabolically robust isoxazole core, a strategically placed fluorophenyl moiety, and a versatile carbaldehyde functional group, positions it as a high-value intermediate for the synthesis of novel therapeutic agents. The fluorine substituent is known to modulate electronic properties, enhance binding affinity, and improve metabolic stability, making this scaffold particularly attractive for drug design. This guide provides a comprehensive examination of the molecule's essential physicochemical properties, offering a blend of established data and field-proven experimental methodologies. The content is designed to equip researchers with the foundational knowledge required for its effective handling, reaction optimization, and rational incorporation into drug discovery pipelines.

Strategic Importance in Medicinal Chemistry

The isoxazole heterocycle is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and maintain metabolic stability makes it a cornerstone of modern drug design. The aldehyde at the 5-position of this compound serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity and explore diverse chemical space. This guide aims to provide the critical physicochemical data and procedural insights necessary to fully leverage the potential of this valuable compound.

Core Molecular Profile

A precise understanding of a compound's fundamental identifiers is the bedrock of all subsequent research and development activities. The core properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO₂[1]
Molecular Weight 191.16 g/mol [1]
Physical Form Solid[1]
CAS Number 181431-15-8
Canonical SMILES O=C([H])C1=CC(C2=CC=C(F)C=C2)=NO1[1]
InChI Key AHJLKEQSLHUIPB-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of a compound. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on well-established principles and data from closely related analogues.[2][3][4][5]

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The aldehydic proton (CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm region. A singlet corresponding to the C4-proton of the isoxazole ring should be observed around δ 6.5-7.5 ppm. The four aromatic protons of the 4-fluorophenyl ring will present as two multiplets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted system with additional fluorine coupling.

  • ¹³C NMR: The carbon spectrum will be defined by the highly deshielded aldehyde carbon, resonating near δ 180-190 ppm. The ten unique carbon atoms of the molecule will each produce a distinct signal, with those of the fluorophenyl ring showing characteristic C-F coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with a prominent molecular ion peak [M+H]⁺ at m/z 192.0455, corresponding to the exact mass of the protonated species.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp carbonyl (C=O) stretching vibration from the aldehyde at approximately 1700-1720 cm⁻¹. Additional key signals include C=N stretching of the isoxazole ring around 1600 cm⁻¹ and C-F stretching in the 1250-1000 cm⁻¹ region.

Key Physicochemical Parameters for Drug Development

Solubility

Solubility profoundly impacts reaction kinetics, purification strategies, and, critically, the bioavailability of a potential drug candidate.

  • Aqueous Solubility: The molecule is predicted to have low aqueous solubility. The dominant hydrophobic character of the fluorophenyl ring and the largely nonpolar isoxazole core outweighs the modest hydrophilic contribution of the aldehyde group.

  • Organic Solubility: It is expected to be readily soluble in common laboratory organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone, facilitating its use in synthetic chemistry.

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol provides a robust, self-validating system for determining aqueous solubility.

  • Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Dilution: Carefully remove a precise aliquot of the clear supernatant, avoiding any particulate matter. Dilute this sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility.

Workflow: Shake-Flask Solubility Determination

G start Add Excess Compound to PBS (pH 7.4) equilibration Equilibrate on Shaker (24h, 25°C) start->equilibration Establishes Equilibrium separation Centrifuge to Pellet Solid equilibration->separation Isolates Saturated Solution sampling Collect & Dilute Supernatant separation->sampling quantification Quantify via HPLC-UV (vs. Standard Curve) sampling->quantification Prepares for Analysis end Result: Thermodynamic Solubility quantification->end G cluster_main Key Reactions cluster_products Derivative Classes start This compound amines Secondary/Tertiary Amines start->amines Reductive Amination (e.g., NaBH(OAc)₃) alcohols Primary Alcohols start->alcohols Reduction (e.g., NaBH₄) acids Carboxylic Acids start->acids Oxidation (e.g., Pinnick Oxidation) alkenes Disubstituted Alkenes start->alkenes Olefination (e.g., Wittig Reaction)

References

Navigating the Synthesis and Application of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of approved pharmaceuticals.[2] The presence of the isoxazole ring can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its biological activity.[2] The introduction of a fluorophenyl group, as seen in 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, can further influence properties such as lipophilicity and binding interactions with biological targets.

Compound Identification and Physicochemical Properties

While a dedicated CAS number remains elusive, this compound is cataloged with the following identifiers:

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂[1]
Molecular Weight 191.16 g/mol [1]
MDL Number MFCD11506179[1]
PubChem Substance ID 329816294[1]
Physical Form Solid[1]

The aldehyde functional group at the 5-position of the isoxazole ring offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis of this compound: A Proposed Pathway

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] A plausible synthetic route for this compound is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_product Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldoxime 4-Fluorobenzaldoxime 4-Fluorobenzaldehyde->4-Fluorobenzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Propargyl_alcohol Propargyl alcohol Propynal Propynal Propargyl_alcohol->Propynal Oxidation (e.g., PCC, MnO2) 4-Fluorobenzohydroxamoyl_chloride 4-Fluorobenzohydroxamoyl chloride 4-Fluorobenzaldoxime->4-Fluorobenzohydroxamoyl_chloride + NCS or similar Nitrile_Oxide_Formation In situ Nitrile Oxide Generation 4-Fluorobenzohydroxamoyl_chloride->Nitrile_Oxide_Formation Base (e.g., Et3N) Cycloaddition [3+2] Cycloaddition Propynal->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Final_Product 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Cycloaddition->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on established methodologies for isoxazole synthesis. Optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended for achieving the best results.

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • Dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash with water and dry to obtain 4-fluorobenzaldoxime.

Step 2: Synthesis of 4-Fluorobenzohydroxamoyl Chloride

  • Dissolve 4-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as DMF or chloroform.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Oxidation of Propargyl Alcohol to Propynal Caution: Propynal is volatile and toxic.

  • To a stirred suspension of an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a chlorinated solvent (e.g., dichloromethane), add propargyl alcohol (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant. The resulting solution containing propynal is typically used directly in the next step.

Step 4: 1,3-Dipolar Cycloaddition

  • To the solution of propynal from the previous step, add 4-fluorobenzohydroxamoyl chloride (1.0 eq).

  • Add a base, such as triethylamine (1.1 eq), dropwise at 0 °C to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not extensively documented, the broader class of fluorophenyl-substituted isoxazoles has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many isoxazole derivatives have been investigated as potential anticancer agents. The core scaffold can be decorated with various substituents to target specific kinases or other proteins involved in cancer cell proliferation. The aldehyde functionality of the title compound serves as a key starting point for the synthesis of a library of derivatives to be screened for cytotoxic activity.

  • Anti-inflammatory and Analgesic Properties: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). The fluorophenyl group can enhance the anti-inflammatory and analgesic effects.

  • Neurological Disorders: Isoxazole derivatives have been explored for their potential in treating a range of neurological disorders. They can be designed to interact with various receptors and enzymes in the central nervous system.

  • Materials Science: The rigid, aromatic nature of the isoxazole ring, combined with the reactive aldehyde group, makes this compound a potential building block for novel organic materials, including polymers and coatings with specific electronic or physical properties.

G cluster_applications Potential Research & Development Pathways Start This compound Anticancer Anticancer Drug Discovery Start->Anticancer Derivatization & Screening AntiInflammatory Anti-inflammatory Agents Start->AntiInflammatory Bioisosteric Replacement Strategies CNS CNS-Targeting Compounds Start->CNS Scaffold for Receptor Ligands Materials Advanced Materials Synthesis Start->Materials Polymerization & Functionalization

Caption: Potential applications stemming from this compound.

Conclusion and Future Directions

This compound represents a valuable, albeit under-characterized, chemical entity. Its structural features suggest significant potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Future research should focus on the definitive characterization of this compound, including the assignment of a CAS number and the acquisition of detailed analytical data. Furthermore, the exploration of its reactivity and the synthesis of derivative libraries for biological screening are crucial next steps in unlocking the full potential of this promising isoxazole derivative.

References

Spectroscopic Characterization of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely available, this document synthesizes data from closely related analogues to present a reliable, illustrative spectroscopic profile. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel isoxazole derivatives.

Introduction

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such compounds. This guide provides a detailed analysis of the expected spectroscopic data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.1Singlet1HAldehyde proton (-CHO)
~8.0-7.9Multiplet2HAromatic protons (ortho to F)
~7.3-7.2Multiplet2HAromatic protons (meta to F)
~7.0Singlet1HIsoxazole ring proton

Interpretation:

  • Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically appearing above 10 ppm.

  • Aromatic Protons: The 4-fluorophenyl group will present as two multiplets due to fluorine-proton coupling. The protons ortho to the fluorine atom will be more deshielded than those meta to it.

  • Isoxazole Proton: The lone proton on the isoxazole ring is expected to appear as a sharp singlet in the aromatic region.[1][2][3]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
~185Aldehyde Carbonyl (C=O)
~165 (d, J ≈ 250 Hz)Aromatic Carbon (C-F)
~163Isoxazole Carbon (C3)
~170Isoxazole Carbon (C5)
~129 (d, J ≈ 9 Hz)Aromatic Carbons (ortho to F)
~124 (d, J ≈ 3 Hz)Aromatic Carbon (ipso to isoxazole)
~116 (d, J ≈ 22 Hz)Aromatic Carbons (meta to F)
~105Isoxazole Carbon (C4)

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen atoms.[4][5][6][7]

  • Aromatic Carbons: The carbon attached to the fluorine will show a large coupling constant (¹JCF), while the other aromatic carbons will exhibit smaller couplings.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹) Intensity Assignment
~2850, ~2750MediumAldehydic C-H stretch
~1705StrongC=O stretch (aromatic aldehyde)
~1610, ~1500Medium-StrongC=C and C=N stretching (aromatic and isoxazole rings)
~1230StrongC-F stretch
~1100-1000MediumC-O stretching

Interpretation:

  • Aldehyde Group: The presence of an aldehyde is strongly indicated by the C=O stretch around 1705 cm⁻¹ (conjugated) and the characteristic pair of medium intensity peaks for the aldehydic C-H stretch.[9][10][11]

  • Aromatic and Isoxazole Rings: The stretching vibrations of the C=C and C=N bonds in the aromatic and isoxazole rings will appear in the 1610-1500 cm⁻¹ region.

  • C-F Bond: A strong absorption band corresponding to the C-F stretch is expected around 1230 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Relative Intensity Assignment
191High[M]⁺ (Molecular Ion)
190Moderate[M-H]⁺
162Moderate[M-CHO]⁺
121High[4-fluorobenzonitrile]⁺
95Moderate[C₆H₄F]⁺

Interpretation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of the compound. A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond.[12][13][14] Subsequent fragmentations could include the loss of the formyl group (CHO) and fragmentation of the fluorophenyl ring.

G M [M]⁺ m/z = 191 M_minus_H [M-H]⁺ m/z = 190 M->M_minus_H -H M_minus_CHO [M-CHO]⁺ m/z = 162 M->M_minus_CHO -CHO fluorobenzonitrile [4-fluorobenzonitrile]⁺ m/z = 121 M->fluorobenzonitrile Ring Cleavage fluorophenyl [C₆H₄F]⁺ m/z = 95 fluorobenzonitrile->fluorophenyl -CN

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Obtain the mass spectrum over a suitable m/z range.

Conclusion

This technical guide has provided a detailed, albeit illustrative, spectroscopic analysis of this compound. By leveraging data from analogous structures, we have constructed a reliable predictive model for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretations and protocols outlined herein offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related isoxazole derivatives.

References

The Fluorinated Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Fluorinated Isoxazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. In this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent member of this class.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for diverse chemical modifications have cemented its role as a cornerstone in medicinal chemistry.[4] The strategic incorporation of fluorine atoms into the isoxazole framework further amplifies its therapeutic potential, often leading to compounds with superior potency, selectivity, and pharmacokinetic properties.[5][6][7] This technical guide provides a comprehensive exploration of the multifaceted biological activities of fluorinated isoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Power of Fluorine: Enhancing the Isoxazole Scaffold

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and biological properties.[6][7] When applied to the isoxazole scaffold, fluorination can bring about several advantageous effects:

  • Increased Lipophilicity: The high electronegativity of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450.[5][7] This can lead to a longer half-life and improved bioavailability of the drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state and its interaction with biological targets.[7]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein, leading to increased binding affinity and potency.[5]

A Spectrum of Biological Activities: From Cancer to Infectious Diseases

Fluorinated isoxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.

Anticancer Activity

The isoxazole moiety is a key component in numerous compounds exhibiting potent anticancer properties.[1][4][8][9][10][11] Fluorination can further enhance this activity. These compounds exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent activity against liver cancer cell lines (Hep3B and HepG2) by inducing apoptosis and causing cell cycle arrest in the G2-M phase.[8][9]

  • Kinase Inhibition: As many cancers are driven by aberrant kinase activity, the development of kinase inhibitors is a major focus of anticancer drug discovery. Fused isoxazole systems are being explored as scaffolds for the design of novel kinase inhibitors.[10]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

A study on fluorophenyl-isoxazole-carboxamide derivatives revealed that compound 2f was the most potent against Hep3B and HepG2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively.[8][9] Furthermore, this compound was found to reduce the secretion of alpha-fetoprotein (α-FP), a tumor marker for liver cancer.[8][9]

Table 1: Anticancer Activity of Selected Fluorinated Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of ActionReference
2f (fluorophenyl-isoxazole-carboxamide)Hep3B5.76Apoptosis induction, G2-M phase arrest[8][9]
2f (fluorophenyl-isoxazole-carboxamide)HepG234.64Apoptosis induction, G2-M phase arrest[8][9]
2a-2c, 2e (fluorophenyl-isoxazole-carboxamide)Hep3B7.66-11.60Not specified[8][9]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have been investigated as potent anti-inflammatory agents, with some demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12][13][14][15] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core, highlighting the importance of this scaffold in the development of anti-inflammatory drugs.[1][3]

A study on substituted-isoxazole derivatives showed that compounds 5b , 5c , and 5d exhibited significant in vivo anti-inflammatory potential, with edema inhibition percentages of 76.71%, 75.56%, and 72.32%, respectively, after 3 hours in a carrageenan-induced paw edema model in rats.[12][13] Molecular docking studies suggested that these compounds have a good binding affinity for the COX-2 enzyme.[12][13]

Diagram 1: Simplified COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Fluorinated_Isoxazole Fluorinated Isoxazole Derivative Fluorinated_Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by fluorinated isoxazole derivatives.

Antibacterial and Antifungal Activities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][16][17][18][19] The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings of isoxazole derivatives has been shown to enhance their antibacterial activity.[1] Several commercially available antibacterial drugs, including sulfamethoxazole and cloxacillin, contain the isoxazole moiety.[14][16]

A study on novel functionalized isoxazoles reported good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[18] Molecular docking studies suggested that these compounds could effectively bind to essential bacterial proteins.[18]

Diagram 2: General Workflow for Antimicrobial Screening

Antimicrobial_Screening Synthesis Synthesis of Fluorinated Isoxazoles Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Assay->Mechanism_Studies MBC_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Antiviral Activity

The isoxazole scaffold has also been explored for its potential in developing antiviral therapies. A recent study focused on the identification and optimization of isoxazole-based small molecules targeting the Zika virus (ZIKV).[20] Through structural modifications of a lead compound, a derivative, 7l , emerged as a promising candidate with potent antiviral activity against ZIKV strains and an improved in vitro safety profile.[20]

Other Biological Activities

The versatility of the fluorinated isoxazole scaffold extends to other therapeutic areas, including:

  • Antidiabetic and Anti-Obesity Agents: Trifluoromethylated flavonoid-based isoxazoles have been investigated as α-amylase inhibitors, which could be beneficial in the management of diabetes and obesity.[21] Compound 3b in one study was found to be a potent inhibitor of α-amylase with an IC50 of 12.6 ± 0.2 μM.[21]

  • Agrochemicals: Fluorinated isoxazole derivatives have found applications in agriculture as fungicides, insecticides, and herbicides.[22][23][24][25] The presence of fluorine often enhances the metabolic stability and biological efficacy of these compounds in an agricultural setting.[5][22][23]

Experimental Protocols

General Procedure for the Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives often proceeds through the reaction of a chalcone with hydroxylamine hydrochloride.[15]

Step-by-Step Methodology:

  • Chalcone Synthesis: Substituted chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide.[1]

  • Cyclization Reaction: The synthesized chalcone (0.01 mol) is dissolved in absolute ethanol (15 ml).

  • To this solution, hydroxylamine hydrochloride (0.01 mol) and a base such as sodium ethoxide (0.01 mol) are added.[13]

  • The reaction mixture is refluxed for several hours (typically 6 hours) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into crushed ice and subsequent filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., Hep3B, HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized fluorinated isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[8][9]

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plate is incubated for a few hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

Fluorinated isoxazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with the beneficial effects of fluorination on their pharmacological properties, makes them attractive candidates for the development of novel therapeutics for a multitude of diseases. The continued exploration of the vast chemical space of fluorinated isoxazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative medicines. Future research should focus on the design and synthesis of more complex and diverse libraries of these compounds, leveraging computational tools for rational design and high-throughput screening for efficient biological evaluation. The insights gained from such endeavors will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Structural Analogs of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent electronic properties, metabolic stability, and capacity to form a variety of non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the structural analogs of a key isoxazole intermediate, 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. We will delve into the synthetic strategies for creating these analogs, detailed protocols for their biological evaluation, and a comprehensive analysis of their structure-activity relationships (SAR), offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for this compound and its Analogs

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the target compounds. For 3,5-disubstituted isoxazoles like our core molecule, the 1,3-dipolar cycloaddition reaction is a widely employed and robust method.[3][4] This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring.

A. One-Pot Synthesis of the Core Scaffold: this compound

The following protocol outlines a one-pot, three-component synthesis of the title compound, a versatile intermediate for further derivatization. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Experimental Protocol: One-Pot Synthesis

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add a base, for instance, sodium acetate (1.2 eq.), to the mixture and stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • In situ Nitrile Oxide Generation: Cool the reaction mixture in an ice bath. Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach), dropwise to the solution of 4-fluorobenzaldoxime. The reaction is typically stirred at 0°C for 30-60 minutes.

  • Cycloaddition: To the freshly generated nitrile oxide, add the alkyne, in this case, propargyl aldehyde (1.2 eq.), and a tertiary amine base like triethylamine (1.5 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

B. Synthesis of Structural Analogs via Derivatization of the 5-Carbaldehyde

The aldehyde functional group at the 5-position of the isoxazole ring serves as a versatile handle for the synthesis of a diverse library of analogs. Standard organic transformations can be employed to introduce a wide range of substituents, allowing for a thorough exploration of the structure-activity relationship.

  • Reductive Amination: Reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding amino derivatives.

  • Wittig Reaction: The use of phosphorus ylides allows for the introduction of various carbon-carbon double bonds, extending the carbon chain at the 5-position.

  • Condensation Reactions: The aldehyde can readily undergo condensation with active methylene compounds, hydrazines, and hydroxylamines to form a variety of heterocyclic and non-heterocyclic derivatives.

II. Biological Evaluation of Structural Analogs

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. Based on the known activities of isoxazole derivatives, we will focus on anticancer and anti-inflammatory assays.

A. Anticancer Activity Evaluation

Many isoxazole-containing compounds have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[1] One of the key mechanisms of action for some isoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [7]

This assay is designed to measure the ability of a test compound to inhibit the kinase activity of VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo™).

  • Assay Procedure:

    • Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.

    • Dispense the master mix into the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

    • Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [8][9]

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (Growth Inhibition 50) or IC50 value.

B. Anti-inflammatory Activity Evaluation

Isoxazole derivatives have also shown significant promise as anti-inflammatory agents.[10] A common in vivo model to assess acute inflammation is the carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [10][11][12][13]

  • Animal Model: Use adult Wistar rats of either sex.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time following drug administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

III. Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activities of the analogs allow for the elucidation of the structure-activity relationship. This analysis is crucial for the rational design of more potent and selective drug candidates.

A. Impact of Substituents at the 5-Position on Anticancer Activity

The following table summarizes hypothetical but representative SAR data for a series of analogs with modifications at the 5-position of the isoxazole ring.

Compound ID5-Position SubstituentVEGFR-2 IC50 (µM)MCF-7 GI50 (µM)
Core -CHO15.225.8
Analog 1 -CH=N-OH8.512.3
Analog 2 -CH=N-NH-C(=S)NH22.14.7
Analog 3 -CH2-NH-(4-chlorophenyl)5.69.1
Analog 4 -CH=CH-COOH12.818.5

Note: The data presented in this table is illustrative and intended to demonstrate SAR trends.

From this hypothetical data, we can infer several key SAR insights:

  • Conversion of the aldehyde to an oxime (Analog 1 ) or a thiosemicarbazone (Analog 2 ) leads to a significant increase in both VEGFR-2 inhibitory activity and cytotoxicity. This suggests that the introduction of hydrogen bond donors and acceptors at this position is beneficial for activity.

  • The thiosemicarbazone moiety in Analog 2 appears to be particularly favorable, potentially due to its ability to chelate with metal ions in the active site of the enzyme or its enhanced hydrogen bonding capabilities.

  • The presence of a substituted phenylamino group (Analog 3 ) also enhances activity compared to the parent aldehyde, indicating that a lipophilic and electronically distinct substituent is tolerated and can contribute to binding.

  • Extension of the side chain with a carboxylic acid group (Analog 4 ) does not appear to improve activity, suggesting that a polar, acidic group at this position may not be optimal for interaction with the target.

B. Influence of the 3-Aryl Substituent

While this guide focuses on the 3-(4-fluorophenyl) moiety, it is important to note that modifications to this aryl ring can also significantly impact biological activity. Generally, the electronic nature and position of substituents on the phenyl ring can influence the overall electronic properties of the isoxazole scaffold and its ability to interact with biological targets.

IV. Signaling Pathway Modulation

To provide a deeper understanding of the mechanism of action of these isoxazole analogs, it is essential to visualize their impact on cellular signaling pathways.

A. Inhibition of the VEGFR-2 Signaling Pathway

The following diagram illustrates the key steps in the VEGFR-2 signaling cascade and the point of inhibition by our hypothetical isoxazole analogs.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Isoxazole 3-(4-Fluorophenyl)isoxazole Analog Isoxazole->VEGFR2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-(4-fluorophenyl)isoxazole analogs.

B. Experimental Workflow for Analog Development and Evaluation

The following diagram outlines the logical workflow for the synthesis and evaluation of novel isoxazole analogs.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Start 4-Fluorobenzaldehyde + Propargyl Aldehyde Core 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Start->Core One-Pot Synthesis Analogs Library of Structural Analogs Core->Analogs Derivatization VEGFR2 VEGFR-2 Kinase Assay Analogs->VEGFR2 Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity AntiInflammatory In Vivo Anti-inflammatory (Carrageenan Paw Edema) Analogs->AntiInflammatory SAR Structure-Activity Relationship (SAR) VEGFR2->SAR Cytotoxicity->SAR AntiInflammatory->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the development and evaluation of this compound analogs.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of a diverse range of structural analogs, which have demonstrated significant potential as both anticancer and anti-inflammatory agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this privileged heterocyclic system. Future efforts should focus on the optimization of lead compounds through iterative cycles of design, synthesis, and biological testing, with the ultimate goal of identifying clinical candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group on the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] When functionalized with an aldehyde group (a formyl group), the resulting isoxazole carboxaldehyde becomes a highly valuable synthetic intermediate. The reactivity of this aldehyde is significantly influenced by the electronic nature of the isoxazole ring, making it a unique substrate for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of the formyl group on the isoxazole core, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Core and the Influence on Aldehyde Reactivity

The isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement creates a unique electronic environment. The isoxazole ring is electron-withdrawing, a characteristic that profoundly impacts the reactivity of its substituents.

When an aldehyde group (-CHO) is attached to the isoxazole ring, its carbonyl carbon becomes significantly more electrophilic compared to a simple aliphatic or aromatic aldehyde.[1][4] This heightened electrophilicity is the cornerstone of its synthetic utility, making it highly susceptible to nucleophilic attack. This activation facilitates a broad spectrum of chemical modifications, including condensation, oxidation, reduction, and cycloaddition reactions, establishing formyl-isoxazoles as critical building blocks for creating complex molecular architectures.[1][4]

Synthesis of Isoxazole Aldehydes

The construction of the formyl-isoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and highly effective method is the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes.[4] This reaction directly assembles the isoxazole ring with high efficiency. Another key strategy involves the condensation of primary nitro compounds with aldehydes or activated ketones.[5][6][7] For instance, isoxazole-4-carbaldehydes can be specifically synthesized through the reaction of 3-oxetanone with primary nitro compounds.[5]

Additionally, multi-component reactions, often promoted by green chemistry principles such as using water as a solvent or employing ultrasound assistance, have emerged as powerful tools for the one-pot synthesis of isoxazole derivatives from simple precursors like aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride.[8][9]

Key Reactions of the Isoxazole Aldehyde Group

The enhanced electrophilicity of the formyl group dictates its chemical behavior, allowing for a diverse range of transformations.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a crucial functional group for further derivatization, such as amide bond formation in drug discovery programs.

  • Causality Behind Experimental Choices: Strong oxidizing agents are employed to ensure complete conversion of the aldehyde. Reagents like potassium dichromate(VI) in acidic conditions or Oxone are effective.[10][11][12] The choice of oxidant depends on the substrate's tolerance to harsh conditions and the desired purity of the final product. Jones reagent (CrO₃ in aqueous acid) is a classic and high-yielding choice for this transformation.[13]

Reduction to Alcohols

Reduction of the aldehyde furnishes the corresponding primary alcohol (isoxazole-methanol derivatives). These alcohols are versatile intermediates, suitable for etherification, esterification, or conversion to leaving groups for nucleophilic substitution.

  • Causality Behind Experimental Choices: Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this conversion and are preferred for their chemoselectivity, as they will not reduce other functional groups like esters or the isoxazole ring itself. The reaction is usually performed in an alcoholic solvent like methanol or ethanol at cool temperatures to control reactivity and maximize yield.[14]

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation and are particularly effective with activated isoxazole aldehydes.

This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl acetoacetate) to the aldehyde, followed by dehydration.[15] It is a powerful method for synthesizing α,β-unsaturated systems.

  • Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is strong enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[15] The use of aqueous media and catalysts like Ni(NO₃)₂·6H₂O can provide a greener and more efficient protocol.[16]

The Wittig reaction provides a reliable route to alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[17][18][19] This reaction is highly versatile for creating specific double bond geometries.

  • Causality Behind Experimental Choices: The stereochemical outcome ((E)- or (Z)-alkene) is dependent on the stability of the ylide used.[17][18] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene. The reaction is performed under anhydrous conditions, often in solvents like THF, as the ylides are moisture-sensitive.

The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[20][21] This product is a synthetically valuable intermediate that can be further converted into nitroalkenes, α-nitro ketones, or β-amino alcohols.[20]

  • Causality Behind Experimental Choices: The reaction is reversible, and the choice of a mild base is crucial to favor the formation of the β-nitro alcohol without promoting the subsequent elimination to the nitroalkene.[21]

Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines. It involves the initial formation of an imine or iminium ion by reacting the isoxazole aldehyde with a primary or secondary amine, followed by in-situ reduction.

  • Causality Behind Experimental Choices: A key advantage of this method is that it avoids the over-alkylation often seen in direct alkylation of amines.[22] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the iminium ion intermediate much faster than the starting aldehyde, allowing for a one-pot procedure.[22] A small amount of acid, like acetic acid, is often added to catalyze imine formation.[23]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various transformations of isoxazole aldehydes, providing a comparative overview for experimental design.

Reaction TypeReagent/CatalystSolventTemperatureTimeTypical YieldReference
Oxidation CrO₃ / H₂SO₄ (Jones Reagent)AcetoneRoom Temp1-3 h>90%[13]
Reduction NaBH₄Methanol0 °C to RT1-2 h>95%[14]
Knoevenagel Malononitrile, PiperidineEthanolReflux2-4 h85-95%[15][24]
Wittig Ph₃P=CH₂ (Ylide)THF0 °C to RT2-12 h70-90%[18][19]
Henry Nitromethane, Base (e.g., DBU)THFRoom Temp12-24 h60-80%[20][21]
Reductive Amination R₂NH, NaBH(OAc)₃DichloromethaneRoom Temp4-16 h75-95%[22]

Experimental Protocols

Protocol: Knoevenagel Condensation of Isoxazole-4-carboxaldehyde with Malononitrile

This protocol describes a standard procedure for forming a C-C double bond via Knoevenagel condensation.

Materials:

  • Isoxazole-4-carboxaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve Isoxazole-4-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated product.

Protocol: Reductive Amination of Isoxazole-3-carboxaldehyde with Benzylamine

This protocol details the one-pot synthesis of a secondary amine from an isoxazole aldehyde.

Materials:

  • Isoxazole-3-carboxaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Isoxazole-3-carboxaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add benzylamine (1.05 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-16 hours).

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Visualizations

Workflow for Derivatization of Isoxazole Aldehyde

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes Isoxazole\nAldehyde Isoxazole Aldehyde Oxidation Oxidation Isoxazole\nAldehyde->Oxidation Reduction Reduction Isoxazole\nAldehyde->Reduction Condensation Condensation Isoxazole\nAldehyde->Condensation ReductiveAmination Reductive Amination Isoxazole\nAldehyde->ReductiveAmination CarboxylicAcid Isoxazole Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Isoxazole Methanol Reduction->Alcohol Alkene Vinyl-Isoxazole Derivatives Condensation->Alkene Amine Substituted Amines ReductiveAmination->Amine

Caption: Key synthetic pathways originating from an isoxazole aldehyde.

Knoevenagel Condensation Mechanism

G Start Isoxazole-CHO + Z-CH₂-Z Base Weak Base (e.g., Piperidine) Start->Base 1. Deprotonation Addition Nucleophilic Addition Start->Addition Enolate Enolate (Z-CH⁻-Z) Base->Enolate Enolate->Addition 2. Attack on Carbonyl Intermediate β-Hydroxy Intermediate Addition->Intermediate Dehydration Elimination of H₂O Intermediate->Dehydration 3. Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Recognizing the critical role of these physicochemical properties in determining the developability and ultimate therapeutic success of a new chemical entity, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and provides a basis for the interpretation of results. We delve into both kinetic and thermodynamic solubility assessments, providing a multi-faceted view of the compound's behavior in aqueous media. Furthermore, a systematic approach to stability evaluation through forced degradation studies is presented, in alignment with the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of isoxazole-based compounds.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved pharmaceuticals.[1] The unique electronic properties of the isoxazole ring, coupled with its ability to participate in various chemical transformations, make it a versatile building block for the synthesis of novel bioactive molecules.[2] The subject of this guide, this compound, combines this heterocyclic core with a fluorophenyl moiety and a reactive carbaldehyde group. The fluorophenyl group can enhance metabolic stability and binding affinity, while the carbaldehyde serves as a synthetic handle for further molecular elaboration.

Before advancing such a compound through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility directly impacts bioavailability, formulation options, and the reliability of in vitro biological assays. Stability determines a compound's shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts. This guide provides the experimental blueprint for a robust evaluation of these critical parameters.

Aqueous Solubility Characterization

The aqueous solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and is relevant to high-throughput screening and early-stage in vitro assays. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is crucial for formulation development and predicting in vivo behavior.[3]

Kinetic Solubility Determination

The "shake-flask" method is a widely adopted and reliable technique for determining kinetic solubility.[4] This protocol is designed to be efficient and amenable to a microplate format for higher throughput.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Test Solutions: In triplicate, add a small volume of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final nominal concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.[5]

  • Equilibration: Seal the vials or plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 2 hours, to allow for equilibration.[4]

  • Separation of Undissolved Compound: After incubation, filter the samples through a 0.45 µm filter to remove any precipitated material.[1]

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve prepared from the DMSO stock solution.

ParameterValue
Buffer SystemPhosphate-Buffered Saline (PBS), pH 7.4
Incubation Time2 hours
Temperature25°C
Kinetic Solubility (µM) [Experimental Value]
Kinetic Solubility (µg/mL) [Experimental Value]
Thermodynamic Solubility Determination

Thermodynamic solubility is determined by allowing the solid compound to reach equilibrium with the aqueous buffer over an extended period. This method provides a more accurate measure of the compound's intrinsic solubility.[3]

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze it by a validated HPLC-UV method to determine the concentration of the dissolved compound.

ParameterValue
Buffer SystemPhosphate-Buffered Saline (PBS), pH 7.4
Incubation Time24 hours
Temperature25°C
Thermodynamic Solubility (µM) [Experimental Value]
Thermodynamic Solubility (µg/mL) [Experimental Value]

Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility KS1 Prepare 10 mM stock in DMSO KS2 Dilute in PBS (pH 7.4) KS1->KS2 KS3 Shake for 2h at 25°C KS2->KS3 KS4 Filter (0.45 µm) KS3->KS4 KS5 Quantify by HPLC-UV KS4->KS5 TS1 Add excess solid to PBS (pH 7.4) TS2 Agitate for 24h at 25°C TS1->TS2 TS3 Centrifuge TS2->TS3 TS4 Analyze supernatant by HPLC-UV TS3->TS4 Start Start Solubility Assessment Start->KS1 Start->TS1

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing.[7] The goal is to achieve a target degradation of 5-20%.[8]

Development of a Stability-Indicating HPLC Method

A prerequisite for stability studies is the development of a validated stability-indicating HPLC method. This method must be able to separate the intact parent compound from all process-related impurities and degradation products.[9][10] A reverse-phase HPLC method with UV detection is typically the method of choice for small molecules.[9]

Forced Degradation Protocols

The following protocols are based on ICH guidelines and are designed to assess the stability of this compound under various stress conditions.[7][8]

Hydrolysis is a common degradation pathway for many drug molecules.[11] The stability of the isoxazole ring, in particular, can be sensitive to pH.[12]

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60°C for up to 24 hours.[13]

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for up to 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide at room temperature for up to 8 hours.[13]

Oxidative degradation can occur through various mechanisms. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[14]

  • Protocol: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.[14]

Photostability testing is crucial to determine if the compound is sensitive to light.[11]

  • Protocol: Expose a solid sample and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light, as specified in ICH guideline Q1B.[7][11] A control sample should be stored in the dark under the same conditions.

Thermal degradation studies assess the stability of the compound at elevated temperatures.[11]

  • Protocol: Expose a solid sample of the compound to a temperature of 80°C for up to 7 days.[11]

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (Retention Time)
Acidic Hydrolysis 0.1 M HCl24 hours60°C[Experimental Value][List RTs]
Neutral Hydrolysis Purified Water24 hours60°C[Experimental Value][List RTs]
Basic Hydrolysis 0.1 M NaOH8 hoursRoom Temp[Experimental Value][List RTs]
Oxidative 3% H₂O₂24 hoursRoom Temp[Experimental Value][List RTs]
Photolytic 1.2 million lux hoursN/AAmbient[Experimental Value][List RTs]
Thermal Dry Heat7 days80°C[Experimental Value][List RTs]

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Thermal Thermal (80°C) Thermal->Analysis API 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde API->Acid API->Base API->Oxidative API->Photolytic API->Thermal Report Report % Degradation & Degradation Profile Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, researchers can gain a clear understanding of the compound's behavior in aqueous media, which is essential for guiding formulation strategies and ensuring the reliability of biological data. The comprehensive forced degradation studies provide a framework for identifying potential liabilities in the molecular structure and for developing a robust analytical method to monitor the compound's purity over time.

The data generated from these studies will form a critical part of the compound's overall developability assessment. Should any liabilities be identified, such as poor solubility or instability under specific conditions, this information will enable medicinal chemists to make informed decisions about further structural modifications or the implementation of appropriate formulation technologies. A thorough understanding of the physicochemical properties detailed in this guide is a cornerstone of successful drug development.

References

Methodological & Application

Synthesis of Bioactive Molecules from 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel bioactive molecules derived from 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. This versatile building block, featuring a fluorinated phenyl ring appended to an isoxazole core, serves as an excellent starting point for generating diverse chemical entities with significant therapeutic potential. The inherent biological activities of the isoxazole nucleus, coupled with the synthetic accessibility of its aldehyde functional group, make it a privileged scaffold in medicinal chemistry.

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a motif found in numerous pharmaceuticals and biologically active compounds.[1] Derivatives of isoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The aldehyde functionality at the 5-position of the isoxazole ring is a key handle for molecular elaboration, primarily through reactions with nucleophiles, such as amines to form Schiff bases, or with active methylene compounds to generate chalcone intermediates. These intermediates can then be further cyclized to yield a variety of other heterocyclic systems.

This document will detail two primary synthetic pathways originating from this compound: the synthesis of bioactive Schiff bases and the preparation of chalcone derivatives as precursors to other complex heterocycles. For each pathway, we will explore the underlying chemical principles, provide step-by-step experimental protocols, and outline methods for biological evaluation.

Part 1: Synthesis of Bioactive Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde.[3] This reaction is a cornerstone of synthetic chemistry due to its simplicity and the wide availability of starting materials. The resulting C=N double bond is a key pharmacophore in many biologically active compounds, contributing to their antimicrobial, antifungal, and anticancer activities.[4][5]

The mechanism of Schiff base formation is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a proton transfer and then elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a small amount of acid.[6]

Schiff_Base_Formation Start This compound + Primary Amine (R-NH2) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Product Schiff Base Product Intermediate->Product Dehydration (-H2O)

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)
This compound191.161.0
Substituted Primary Amine (e.g., Aniline)93.131.0
Absolute Ethanol-15 mL
Glacial Acetic Acid-2-3 drops

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of the selected primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for 3-4 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using appropriate spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Part 2: Synthesis of Bioactive Chalcones and Their Derivatives

Chalcones are α,β-unsaturated ketones that serve as key precursors for the synthesis of various flavonoids and other heterocyclic compounds.[7][8] They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[9] The resulting chalcone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10]

The mechanism of the Claisen-Schmidt condensation involves the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.

Chalcone_Synthesis Start This compound + Substituted Acetophenone Aldol_Adduct Aldol Adduct Intermediate Start->Aldol_Adduct Nucleophilic Attack Enolate Acetophenone Enolate Product Chalcone Product Aldol_Adduct->Product Dehydration (-H2O)

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol is adapted from a similar synthesis of a fluorinated chalcone and describes the base-catalyzed condensation of this compound with a substituted acetophenone.[1]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)
This compound191.1610
Substituted Acetophenone (e.g., 4-methoxyacetophenone)150.1710
Potassium Hydroxide (KOH)56.1110
Ethanol-20 mL

Procedure:

  • In a 100 mL beaker, dissolve 10 mmol of the substituted acetophenone in 20 mL of ethanol with constant stirring at room temperature.

  • Add 10 mmol of this compound to the solution and continue stirring.

  • Prepare a solution of 10 mmol of potassium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid (HCl).

  • The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Protocols for Biological Evaluation

The synthesized derivatives can be screened for a variety of biological activities. Below are standard protocols for assessing antimicrobial, anticancer, and anti-inflammatory properties.

Protocol 3: Antimicrobial Activity Screening (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[4]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 1000 µg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Include positive controls (broth with microorganism and a standard antibiotic) and negative controls (broth only and broth with the test compound).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10]

Procedure:

  • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[3]

Procedure:

  • Divide Wistar rats into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the synthesized compounds.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion

The synthetic routes and biological evaluation protocols detailed in this guide offer a robust framework for the development of novel bioactive molecules from this compound. The versatility of this starting material, combined with the established biological significance of the resulting Schiff bases and chalcones, provides a fertile ground for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the vast chemical space accessible from this privileged isoxazole scaffold.

References

Application Note & Protocol: High-Fidelity Reductive Amination of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and steric properties make it an attractive building block for designing novel drug candidates. The functionalization of the isoxazole core is critical for modulating pharmacological activity, and the introduction of an aminomethyl side chain at the C5 position represents a key strategic transformation.

Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds, efficiently converting aldehydes and ketones into primary, secondary, and tertiary amines.[3][4] This process avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the need for harsh reagents.[3][4]

This document provides a comprehensive, field-proven protocol for the reductive amination of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer expert insights for troubleshooting and optimization, aimed at researchers and scientists in drug development.

Mechanistic Rationale and Reagent Selection

The reductive amination reaction proceeds via a two-stage, one-pot process: (i) the formation of an iminium ion intermediate from the condensation of the aldehyde with an amine, and (ii) the subsequent reduction of this intermediate by a selective hydride source.[5][6]

The Critical Role of the Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) significantly faster than the starting aldehyde.[3][7]

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7][8] Its advantages are numerous:

  • Mildness and Selectivity: The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it incapable of reducing the aldehyde starting material at an appreciable rate but highly effective for reducing the more electrophilic iminium ion.[7]

  • One-Pot Efficiency: Its selectivity allows for the direct introduction of the reducing agent into a mixture of the aldehyde and amine, streamlining the workflow.[4][7]

  • Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid to accelerate iminium ion formation. NaBH(OAc)₃ is stable and effective under these mildly acidic conditions.[7][8][9]

  • Safety Profile: It serves as a safer, non-toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[10]

The overall transformation is depicted below:

This compound + R₁R₂NH → [Imine/Iminium Intermediate] --(NaBH(OAc)₃)--> 5-((R₁,R₂-amino)methyl)-3-(4-fluorophenyl)isoxazole

Experimental Workflow and Protocol

The following diagram outlines the complete experimental workflow from reactant preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Aldehyde & Amine in DCE B Add Acetic Acid (Catalyst) A->B 1 C Imine Formation (Stir at RT) B->C 2 D Add NaBH(OAc)₃ (Portion-wise) C->D 3 E Monitor by TLC D->E 4 F Quench with aq. NaHCO₃ E->F 5. (If complete) G Extract with Organic Solvent F->G 6 H Dry, Filter & Concentrate G->H 7 I Purify via Column Chromatography H->I 8 J Characterize Product (NMR, MS, IR) I->J 9

Caption: Reductive Amination Workflow.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundRound-bottom flask (appropriate size)
Selected primary or secondary amine (e.g., morpholine)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Nitrogen/Argon inlet
1,2-Dichloroethane (DCE), anhydrousSyringes and needles
Acetic Acid, glacial (optional)TLC plates (silica gel 60 F₂₅₄)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)UV lamp (254 nm)
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Rotary evaporator
Silica gel for column chromatographyGlassware for column chromatography
Step-by-Step Protocol

Note: Perform all operations in a well-ventilated fume hood. Anhydrous conditions are recommended for optimal results.

  • Reactant Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the desired amine (1.1-1.2 equiv) to the solution via syringe. If the amine is a salt (e.g., hydrochloride), pre-neutralize it or add an additional equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium intermediate. For less reactive amines, adding a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Self-validation: A slight exotherm or gas evolution may be observed. Portion-wise addition ensures the reaction is well-controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-12 hours.

  • Workup and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with an appropriate solvent like DCM or EtOAc.[11]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amine product.[11]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[2][12][13]

Comparative Overview of Reducing Agents

While NaBH(OAc)₃ is preferred, other reagents can be used. The table below provides a comparative summary to guide experimental design.

Reducing AgentSolvent(s)pH ConditionKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[8][14]Mildly Acidic/NeutralHigh selectivity for iminium ions ; enables one-pot procedure; non-toxic.[7][8]Water-sensitive; not compatible with protic solvents like methanol.[14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[14]Mildly Acidic (pH 5-6)Selective for iminium ions[3]; water-stable.[14]Highly toxic (releases HCN in strong acid); often slower than STAB.[10]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[14]Neutral/BasicInexpensive and readily available.Reduces aldehydes/ketones ; requires a two-step process (imine formation first, then reduction).[3][14]

Expert Insights and Troubleshooting

  • Weakly Nucleophilic Amines: For electron-deficient or sterically hindered amines, imine formation can be slow. The addition of a Lewis acid, such as ZnCl₂, can help activate the aldehyde and drive the reaction to completion.[14][15]

  • Preventing Dialkylation: When using primary amines (R-NH₂), the secondary amine product can sometimes react further to form a tertiary amine. This is less of a problem with NaBH(OAc)₃ due to the fast reduction of the initial iminium ion. However, if dialkylation is observed, consider using a larger excess of the primary amine or employing a two-step procedure where the imine is formed first, followed by reduction with NaBH₄.[8][16]

  • Reaction Stalls: If TLC analysis shows incomplete conversion after an extended period, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the reaction. Alternatively, adding another small portion of the reducing agent may be necessary.

  • Purification of Basic Amines: The amine products are basic and may exhibit tailing or poor separation on silica gel. To mitigate this, the column eluent can be doped with a small amount of triethylamine (~0.5-1%) or ammonia (e.g., using a saturated solution of ammonia in methanol as part of the mobile phase).

References

Application Notes and Protocols for the Utilization of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde Scaffold

The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[4] The specific compound, this compound, emerges as a particularly valuable starting material for drug discovery campaigns. Its strategic design incorporates three key features:

  • The Isoxazole Core: Provides a rigid scaffold that positions substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Its electron-withdrawing nature can also influence the pKa of adjacent functionalities and participate in hydrogen bonding.

  • The 4-Fluorophenyl Moiety: The introduction of a fluorine atom can significantly enhance pharmacokinetic properties. Fluorine's high electronegativity can improve metabolic stability by blocking sites of oxidative metabolism, and it can increase binding affinity through favorable interactions with protein targets, without a substantial increase in steric bulk.

  • The 5-Carbaldehyde Group: This reactive aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations. It allows for the facile introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for leveraging this compound in the synthesis of novel therapeutic candidates.

Physicochemical and Safety Data

A clear understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₁₀H₆FNO₂[5]
Molecular Weight 191.16 g/mol [5]
Appearance Solid[5]
Hazard Statements H302 (Harmful if swallowed)[3]
Signal Word Warning[3]
Storage Store at 2-8°C[6]

Part 1: Synthesis of Bioactive Derivatives - Core Reactions and Protocols

The aldehyde group of this compound is the primary site for synthetic elaboration. The following protocols detail key chemical transformations for generating libraries of diverse molecular architectures.

Protocol 1: Synthesis of Isoxazole-Based Chalcones via Claisen-Schmidt Condensation

Scientific Rationale: Chalcones, or α,β-unsaturated ketones, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[7][8][9] The enone linker is a key pharmacophore that can interact with nucleophilic residues in target proteins. This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield an isoxazole-chalcone hybrid.

Experimental Workflow:

G A Reactant 1: 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde E Reaction: Stir at room temperature (24-48h) A->E B Reactant 2: Substituted Acetophenone B->E C Solvent: Ethanol C->E D Base Catalyst: Aqueous KOH D->E F Work-up: Pour into ice water, acidify with HCl E->F G Isolation: Filter precipitate F->G H Purification: Recrystallization (Ethanol) G->H I Product: Isoxazole-Chalcone Derivative H->I G A Reactant 1: 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde E Reaction: Reflux for 4-8h A->E B Reactant 2: Primary Amine B->E C Solvent: Methanol/Ethanol C->E D Catalyst (optional): Glacial Acetic Acid D->E F Work-up: Cool to room temperature E->F G Isolation: Filter precipitated solid F->G H Purification: Recrystallization G->H I Product: Isoxazole-Schiff Base H->I G Extracellular Stress Extracellular Stress MAPKKK MAPKKK Extracellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammation/Apoptosis Inflammation/Apoptosis Gene Expression->Inflammation/Apoptosis Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->p38 MAPK Inhibition

References

Application Notes and Protocols for 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring system represents a privileged scaffold, endowed with a unique combination of physicochemical properties that make it an attractive building block for the design of novel therapeutic agents. The inherent asymmetry of the isoxazole ring, coupled with the electronic properties of its constituent nitrogen and oxygen atoms, provides a versatile framework for establishing critical interactions with biological targets. Furthermore, the isoxazole moiety is metabolically stable and can serve as a bioisosteric replacement for other functional groups, often leading to improved pharmacokinetic profiles.

This guide focuses on a particularly valuable isoxazole derivative: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde . The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The aldehyde functionality at the 5-position of the isoxazole ring is a key synthetic handle, allowing for a wide range of chemical transformations to generate diverse libraries of compounds for drug discovery programs. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Key Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Solid
SMILES O=C([H])C1=CC(C2=CC=C(F)C=C2)=NO1
InChI Key AHJLKEQSLHUIPB-UHFFFAOYSA-N

Application in Anticancer Drug Discovery: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.

This compound serves as a versatile starting material for the synthesis of novel pyrimidine-based EGFR inhibitors. The following sections provide a detailed protocol for a multi-step synthesis and subsequent biological evaluation.

Visualizing the EGFR Signaling Pathway

The diagram below illustrates the central role of EGFR in cell signaling and the point of intervention for the synthesized inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Synthesized Isoxazole Derivative Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor intervention.

Experimental Protocols

Part 1: Synthesis of a Pyrimidine-5-carbonitrile Derivative

This protocol outlines a three-component reaction for the synthesis of a potent EGFR inhibitor, adapted for this compound. The reaction proceeds via an initial Knoevenagel condensation followed by a cyclization reaction.

Synthesis_Workflow Start 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Reaction One-pot Reaction (Ethanol, Piperidine) Start->Reaction Reagent1 Malononitrile Reagent1->Reaction Reagent2 Guanidine Hydrochloride Reagent2->Reaction Intermediate Knoevenagel Adduct (in situ) Product 4-(3-(4-Fluorophenyl)isoxazol-5-yl)-2,6- diaminopyrimidine-5-carbonitrile Intermediate->Product Purification Purification (Recrystallization) Product->Purification Reaction->Intermediate

Caption: Synthetic workflow for the pyrimidine derivative.

  • Materials:

    • This compound (1.0 mmol, 191.16 mg)

    • Malononitrile (1.1 mmol, 72.67 mg)

    • Guanidine hydrochloride (1.5 mmol, 143.34 mg)

    • Piperidine (0.2 mmol, 17.03 mg, 0.02 mL)

    • Absolute Ethanol (20 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.1 mmol), and absolute ethanol (15 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add piperidine (0.2 mmol) to the solution. The color of the solution may change.

    • Stir the reaction mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

    • In a separate beaker, dissolve guanidine hydrochloride (1.5 mmol) in absolute ethanol (5 mL).

    • Add the ethanolic solution of guanidine hydrochloride to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

    • After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • A solid precipitate should form. If not, the solution can be concentrated under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the desired 4-(3-(4-fluorophenyl)isoxazol-5-yl)-2,6-diaminopyrimidine-5-carbonitrile.

  • Characterization:

    • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Biological Evaluation Protocols

This protocol is to assess the cytotoxic effect of the synthesized compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HepG2 - hepatocellular carcinoma)

    • Synthesized isoxazole derivative

    • Erlotinib (as a positive control)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare a stock solution of the synthesized compound and erlotinib in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay determines the direct inhibitory effect of the synthesized compound on EGFR tyrosine kinase activity.

  • Materials:

    • Recombinant human EGFR kinase

    • ATP

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Synthesized isoxazole derivative

    • Erlotinib (as a positive control)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

  • Procedure:

    • Prepare serial dilutions of the synthesized compound and erlotinib in the kinase assay buffer.

    • In a 96-well plate, add the recombinant EGFR kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

This protocol is to determine if the synthesized compound induces apoptosis in cancer cells.

  • Materials:

    • Cancer cells (e.g., HepG2)

    • Synthesized isoxazole derivative

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat the cancer cells with the synthesized compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols detailed in this guide provide a framework for its application in the synthesis and evaluation of novel anticancer agents targeting the EGFR signaling pathway. The aldehyde functionality allows for a diverse range of chemical modifications, opening avenues for the development of libraries of compounds with potentially improved potency, selectivity, and pharmacokinetic properties. Future research could explore the derivatization of the pyrimidine scaffold, the introduction of different linkers, and the evaluation of these new compounds against a broader panel of cancer cell lines and other relevant biological targets. The insights gained from such studies will undoubtedly contribute to the advancement of isoxazole-based therapeutics.

Application Notes and Protocols: Knoevenagel Condensation with 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing the Knoevenagel condensation using 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its derivatization via robust C-C bond-forming reactions like the Knoevenagel condensation is of significant interest for generating novel molecular entities with potential therapeutic applications.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of a carbon-carbon double bond through the reaction of an aldehyde or ketone with an active methylene compound.[4][5][6] This reaction is particularly valuable in medicinal chemistry for the synthesis of α,β-unsaturated compounds, which are key intermediates in the preparation of a wide range of pharmaceuticals, natural products, and functional polymers.[2][4][7]

The choice of this compound as the aldehydic component is strategic. The isoxazole ring is a bioisostere for various functional groups and is present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][8] The 4-fluorophenyl substituent can enhance metabolic stability and binding affinity to target proteins through favorable fluorine-protein interactions. The aldehyde at the 5-position of the isoxazole ring provides a reactive handle for further molecular elaboration.[9][10]

This application note will focus on the condensation of this compound with a representative active methylene compound, malononitrile, to illustrate the general principles and experimental considerations.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[6][11]

The reaction proceeds through the following key steps:

  • Deprotonation of the Active Methylene Compound: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.[4][12]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.[5][13]

  • Protonation and Dehydration: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type adduct. This adduct then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[12][14] The removal of water can drive the reaction equilibrium towards the product side.[15]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate_2 Enolate Aldehyde 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack Aldol_Adduct Aldol Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product Dehydration Water H₂O Aldol_Adduct->Water Tetrahedral_Intermediate_2->Aldol_Adduct Protonation

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific active methylene compound used and the desired scale of the reaction.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Malononitrile (or other active methylene compound)Magnetic stirrer with heating plate
Piperidine (or other base catalyst)Condenser
Ethanol (or other suitable solvent)Thin-layer chromatography (TLC) plates
Ethyl acetateUV lamp for TLC visualization
HexaneRotary evaporator
Hydrochloric acid (dilute solution)Buchner funnel and filter paper
Anhydrous sodium sulfateBeakers, graduated cylinders, etc.

Step-by-Step Protocol for Knoevenagel Condensation

protocol_workflow start Start setup 1. Reaction Setup: Dissolve aldehyde and active methylene compound in solvent. start->setup catalyst 2. Catalyst Addition: Add base catalyst dropwise. setup->catalyst reaction 3. Reaction: Stir at specified temperature. catalyst->reaction monitoring 4. Monitoring: Track progress with TLC. reaction->monitoring workup 5. Workup: Quench reaction, extract product. monitoring->workup Upon completion purification 6. Purification: Recrystallization or chromatography. workup->purification characterization 7. Characterization: NMR, IR, MS. purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Knoevenagel condensation.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (approximately 10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.) dropwise at room temperature. The use of a weak base is crucial to prevent self-condensation of the aldehyde.[6]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The optimal temperature may vary depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, pour the reaction mixture into cold water or a dilute solution of hydrochloric acid to neutralize the catalyst.[16] The product may precipitate at this stage.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

Expected Outcomes and Characterization

The expected product of the reaction between this compound and malononitrile is 2-((3-(4-fluorophenyl)isoxazol-5-yl)methylene)malononitrile.

Parameter Expected Outcome
Yield 80-95% (can vary based on conditions)
Appearance White to pale yellow solid
¹H NMR Characteristic singlet for the vinyl proton, aromatic protons, and isoxazole proton.
¹³C NMR Peaks corresponding to the isoxazole ring, phenyl ring, nitrile groups, and the C=C double bond.
IR (cm⁻¹) Peaks around 2200 (C≡N), 1600-1500 (C=C, aromatic), and C-F stretching.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Low reaction temperature- Steric hindrance- Use fresh catalyst- Increase reaction temperature- Prolong reaction time- Consider a stronger base or different catalyst
Formation of multiple products - Self-condensation of aldehyde- Side reactions of the active methylene compound- Use a weaker base- Maintain a lower reaction temperature- Ensure stoichiometry is correct
Difficulty in product isolation - Product is soluble in the workup solvent- Extract the product with a suitable organic solvent (e.g., ethyl acetate)- Concentrate the reaction mixture under reduced pressure and attempt precipitation
Product is an oil - Impurities present- Purify by column chromatography

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and versatile method for the synthesis of novel α,β-unsaturated compounds. These products can serve as valuable building blocks in drug discovery programs, leveraging the favorable pharmacological properties of the isoxazole scaffold. The protocols and insights provided in this guide are intended to empower researchers to successfully implement and adapt this important reaction for their specific research needs.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, and characterization of Schiff bases derived from 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to be present in a range of clinically approved drugs.[1][2][3] Its combination with the versatile Schiff base linkage (imine or azomethine) offers a powerful strategy for the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] This document provides not only a step-by-step protocol for the synthesis of these promising compounds but also delves into the mechanistic rationale behind the experimental choices, ensuring a reproducible and thorough understanding of the process.

Introduction: The Significance of Isoxazole-Based Schiff Bases in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of numerous pharmaceuticals due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] Marketed drugs such as the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole feature this key heterocycle.

Schiff bases, characterized by the C=N double bond, are another critical class of compounds in drug discovery. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] The imine linkage is not merely a linker but often an essential part of the pharmacophore, contributing to the biological activity of the molecule. The synthesis of Schiff bases is generally straightforward, allowing for the facile generation of large libraries of compounds for biological screening.[4]

The conjugation of the 3-(4-fluorophenyl)isoxazole core with various primary amines via a Schiff base linkage presents a compelling strategy for the discovery of new drug candidates. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with protein targets. This guide provides a robust and well-validated protocol for the synthesis of these valuable compounds, intended to be a practical resource for researchers in the field of medicinal chemistry and drug development.

Synthesis of the Starting Material: this compound

A common and effective method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the heterocycle.[9]

Protocol: Vilsmeier-Haack Formylation of 3-(4-Fluorophenyl)isoxazole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Formation of the Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of the Isoxazole: Dissolve 3-(4-fluorophenyl)isoxazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.

Synthesis of Schiff Bases from this compound

The formation of a Schiff base is an acid-catalyzed condensation reaction between a primary amine and an aldehyde. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.[10][11]

Schiff_Base_Synthesis

Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of (E)-N-(benzyl)-1-(3-(4-fluorophenyl)isoxazol-5-yl)methanimine as a representative example.

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. To this solution, add benzylamine (1.0 mmol).

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction.[11]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Isolation of the Product: Upon completion of the reaction, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool the mixture in an ice bath to maximize precipitation.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Purification: Recrystallization

For obtaining high-purity Schiff bases suitable for biological testing and further characterization, recrystallization is a highly effective purification technique.

Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or a mixture of ethanol and water are often good choices.

  • Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the Schiff base will decrease, leading to the formation of crystals. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases must be confirmed using various spectroscopic techniques.

Technique Expected Observations
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1700-1680 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band in the region of 1640-1610 cm⁻¹.[12][13][14]
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the imine proton (-N=CH-) in the region of 8-9 ppm. Signals corresponding to the aromatic protons of the 3-(4-fluorophenyl)isoxazole moiety and the protons of the amine substituent will also be present.[15]
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (-N=CH-) in the region of 160-170 ppm. Signals for the aromatic carbons and the carbons of the amine residue will be observed in their expected regions.[15]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. The fragmentation pattern can provide further structural confirmation.[16][17][18]

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of Schiff bases from this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can reliably produce these compounds of high purity for further investigation in drug discovery and development programs. The inherent versatility of the Schiff base synthesis allows for the creation of a diverse library of molecules, each with the potential to exhibit unique biological activities.

References

Application Notes & Protocols: A Guide to Developing Novel Fluorescent Probes from 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its metabolic stability and versatile reactivity.[1][2] This guide provides a comprehensive framework for leveraging 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a readily accessible and highly reactive building block, for the rational design and synthesis of novel fluorescent probes.[3] The core of our strategy relies on the robust and efficient formation of Schiff bases, enabling the creation of a diverse library of fluorophores with tunable photophysical properties. We present detailed, field-proven protocols for the synthesis, purification, and full spectroscopic characterization of an exemplary isoxazole-based probe. Furthermore, we outline methodologies for evaluating its key photophysical parameters, including solvatochromic effects, and provide a foundational protocol for its application in live-cell fluorescence imaging. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical biology toolkit with custom-designed fluorescent probes for advanced biological imaging and sensing applications.[4]

Introduction: The Strategic Advantage of the Isoxazole Core

Fluorescence microscopy is an indispensable tool in modern biological research, offering unparalleled sensitivity and resolution for visualizing molecular processes in living systems.[4] The performance of this technique, however, is critically dependent on the quality of the fluorescent probes used.[4] While many commercial dyes are available, the development of bespoke probes with tailored properties—such as specific targeting, environmental sensitivity, or enhanced photostability—offers a significant competitive advantage in research and drug discovery.[5]

The isoxazole ring system has emerged as a valuable core for fluorophore development.[6][7] Its electron-deficient nature and rigid, planar structure can be harnessed to create compounds with desirable photophysical characteristics, including large Stokes shifts and high quantum yields.[8][9] this compound stands out as a particularly strategic starting material. Its three key components offer distinct advantages:

  • The Isoxazole Core: Provides a stable, aromatic platform that forms the heart of the fluorophore.

  • The C5-Carbaldehyde Group: A highly reactive electrophile, perfect for facile and chemoselective conjugation via Schiff base condensation. This allows for a modular "plug-and-play" approach to probe design.[10][11]

  • The C3-(4-Fluorophenyl) Group: The fluorine atom can enhance pharmacokinetic properties like membrane permeability and metabolic stability, while also subtly tuning the electronic landscape of the molecule.

This guide will walk you through the entire workflow, from initial synthesis to final application, empowering you to develop your own custom isoxazole-based fluorescent probes.

Foundational Chemistry: Schiff Base Condensation

The cornerstone of our synthetic strategy is the Schiff base (or imine) formation, a condensation reaction between the aldehyde group of our isoxazole precursor and a primary amine.[12] This reaction is exceptionally reliable and proceeds under mild conditions, making it ideal for generating chemical diversity.

The general reaction is as follows:

Caption: General Schiff base condensation reaction.

By selecting a primary amine (H₂N-R') that is itself fluorescent (e.g., dansyl hydrazine) or becomes fluorescent upon conjugation, we can create a "turn-on" sensor. Alternatively, the amine can introduce functionalities for specific targeting or to modulate solubility and cell permeability.

Protocol 1: Synthesis of an Isoxazole-Hydrazone Probe

This protocol details the synthesis of a model fluorescent probe via the condensation of this compound with 2-hydrazinyl-N,N-dimethylnaphthalen-1-amine. This reaction is chosen for its reliability and the high fluorescence potential of the resulting naphthalene-isoxazole conjugate.

graphdot cluster_synthesis Synthesis Workflow A 1. Combine Reactants Dissolve isoxazole aldehyde and hydrazine derivative in 95% Ethanol. B 2. Catalyze Add 2-3 drops of glacial acetic acid. A->B C 3. Reaction Reflux mixture with stirring for 2-4 hours at 80°C. B->C D 4. Isolation Cool to room temp., then in an ice bath. Collect precipitate by vacuum filtration. C->D E 5. Purification Wash solid with cold ethanol. Recrystallize if necessary. D->E F 6. Characterize Dry product under vacuum. Proceed to characterization. E->F

Caption: Workflow for the synthesis of an isoxazole-hydrazone probe.

Materials and Reagents
  • This compound (1.0 eq)

  • 2-Hydrazinyl-N,N-dimethylnaphthalen-1-amine (or similar hydrazine, 1.0 eq)

  • 95% Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Preparation: In a 50 mL round-bottom flask, add this compound (e.g., 191 mg, 1.0 mmol) and the chosen hydrazine derivative (1.0 mmol).

  • Solvation: Add 20 mL of 95% ethanol to the flask along with a magnetic stir bar. Stir at room temperature until most solids are dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[12]

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) over 2-4 hours. The formation of the more conjugated product will often result in a visible color change.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold 95% ethanol to remove any unreacted starting materials or impurities.[12]

  • Drying: Transfer the purified solid to a watch glass and dry under vacuum. Determine the final yield and melting point.

Protocol 2: Structural and Purity Characterization

It is imperative to rigorously confirm the identity and purity of the newly synthesized compound. A multi-technique approach ensures the data is self-validating.

graphdot cluster_char Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Confirm covalent structure Start->NMR MS Mass Spectrometry (e.g., HRMS) Confirm molecular weight Start->MS FTIR FTIR Spectroscopy Confirm functional groups (C=N formation) Start->FTIR HPLC HPLC Analysis Determine purity (%) NMR->HPLC MS->HPLC FTIR->HPLC Final Confirmed Structure & Purity HPLC->Final

Caption: A multi-technique workflow for probe characterization.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Key diagnostic signals to confirm success are the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton (-CH=N-) signal (typically ~8-9 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the compound, confirming its elemental composition.

  • FTIR Spectroscopy: Acquire a spectrum of the solid product. Look for the appearance of a characteristic C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final compound. A single sharp peak indicates a high degree of purity (ideally >95%).[3]

Evaluating Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics.[7] A thorough evaluation is crucial for understanding its capabilities and limitations.

Key Parameters and Measurement
ParameterDescriptionImportance & RationaleMeasurement Technique
Absorption Max (λabs) Wavelength of maximum photon absorption.Determines the optimal excitation wavelength for microscopy.UV-Vis Spectrophotometer
Emission Max (λem) Wavelength of maximum fluorescence emission.Determines the appropriate emission filter for microscopy and defines the color.Spectrofluorometer
Stokes Shift The difference between λem and λabs (in nm).A larger Stokes shift (>30 nm) is highly desirable to minimize self-absorption and crosstalk between excitation and emission channels, leading to clearer images.[7][9]Calculated from λabs and λem
Molar Extinction Coeff. (ε) A measure of how strongly the probe absorbs light at λabs.Higher values indicate a greater probability of excitation, contributing to overall brightness.Beer-Lambert Law analysis using a UV-Vis Spectrophotometer
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.[7]A direct measure of the probe's intrinsic brightness. Higher values (closer to 1.0) are better.Relative method using a known standard (e.g., quinine sulfate) in a Spectrofluorometer
Photostability Resistance to photochemical degradation (photobleaching) upon exposure to excitation light.High photostability is critical for long-term imaging experiments and techniques requiring high-intensity light.[7]Time-course measurement of fluorescence intensity under continuous illumination
Investigating Solvatochromism

Many isoxazole derivatives exhibit solvatochromism, where their emission wavelength shifts depending on the polarity of the surrounding solvent.[9][13][14] This property can be exploited to create probes that report on the local microenvironment within a cell (e.g., lipid droplets vs. cytoplasm).

Protocol:

  • Prepare dilute solutions (e.g., 1-10 µM) of the probe in a series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, DMSO, Methanol, Water).

  • Measure the λabs and λem for each solution.

  • Plot the Stokes shift (in cm⁻¹) versus the solvent polarity function (Lippert-Mataga plot) to quantify the effect. A strong positive correlation indicates a significant increase in dipole moment upon excitation, characteristic of an intramolecular charge transfer (ICT) state.[15][16]

Hypothetical Data Table:

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene2.4395480850.85
CH₂Cl₂3.13985051070.62
Acetonitrile5.84015251240.41
DMSO7.24055401350.25
H₂O/DMSO (1:1)~9.04105651550.10

Application Protocol: Live-Cell Fluorescence Imaging

This protocol provides a general workflow for staining live cells with a newly synthesized isoxazole probe.

graphdot cluster_imaging Live-Cell Imaging Workflow A 1. Cell Culture Seed cells (e.g., HeLa, U2OS) on glass-bottom dishes. Allow to adhere overnight. B 2. Probe Preparation Prepare 1 mM stock solution in DMSO. Dilute to 1-10 µM in pre-warmed culture media. A->B C 3. Staining Replace media with probe solution. Incubate for 15-60 min at 37°C, 5% CO₂. B->C D 4. Washing Remove probe solution. Wash cells 2-3 times with Phosphate-Buffered Saline (PBS). C->D E 5. Imaging Add fresh media or imaging buffer. Image using fluorescence microscope with appropriate filter sets. D->E

Caption: Standard workflow for staining and imaging live cells.

Procedure
  • Cell Preparation: Plate cells (e.g., HeLa or A549) on glass-bottom imaging dishes and grow to 60-80% confluency in a suitable culture medium.

  • Probe Stock Solution: Prepare a 1 mM stock solution of the purified isoxazole probe in cell-culture grade DMSO.

  • Staining Solution: On the day of imaging, dilute the DMSO stock solution into pre-warmed, serum-containing cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining: Aspirate the old medium from the cells and replace it with the staining solution. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

  • Wash: Remove the staining solution and gently wash the cells twice with warm PBS to remove any unbound probe, which helps to reduce background fluorescence.

  • Microscopy: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells immediately on a fluorescence microscope equipped with a camera and filter sets that match the probe's absorption and emission spectra. For example, a probe with λabs/λem of 405/540 nm would be well-suited for a DAPI or violet laser line for excitation and a green channel for emission.

Causality and Considerations:

  • DMSO Concentration: Keep the final DMSO concentration below 0.5% to avoid cytotoxicity.

  • Serum: The presence of serum in the staining medium can sometimes reduce probe efficacy due to binding with albumin. This should be tested empirically.

  • Controls: Always image a set of unstained cells under identical conditions to assess background autofluorescence.

  • Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the probe is not toxic at the working concentration.[7]

References

Application Notes & Protocols: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde as a Versatile Intermediate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2][3] Its unique electronic characteristics and metabolic stability make it a privileged scaffold in drug design. This document provides an in-depth technical guide on the synthesis and application of a key building block, 3-(4-fluorophenyl)isoxazole-5-carbaldehyde . We detail the rationale behind its synthesis and present validated protocols for its conversion into potent anticancer agents. Furthermore, we provide standardized methodologies for the biological evaluation of these synthesized derivatives, including cytotoxicity screening and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology seeking to leverage this versatile intermediate for the discovery of next-generation therapeutics.

The Isoxazole Scaffold in Oncology: A Strategic Overview

The isoxazole moiety is a versatile pharmacophore whose derivatives have been shown to exhibit a broad spectrum of anticancer activities.[4] These compounds can function through diverse mechanisms, including the induction of apoptosis, inhibition of crucial signaling pathways, disruption of tubulin polymerization, and inhibition of enzymes vital for tumor progression.[2][5][6]

The intermediate, This compound , is of particular strategic importance for several reasons:

  • The 3-(4-fluorophenyl) Group: The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity to target proteins.

  • The 5-carbaldehyde Group: This aldehyde functional group is a versatile chemical handle, enabling a wide array of subsequent chemical modifications. It can be readily oxidized to a carboxylic acid for amide coupling, condensed with amines or hydrazines to form Schiff bases or hydrazones, or used in various carbon-carbon bond-forming reactions, allowing for extensive structural diversification.[7]

This strategic combination makes it an ideal starting point for building libraries of novel compounds for anticancer screening.

Synthesis and Characterization of the Core Intermediate

The synthesis of this compound is most commonly achieved via a 1,3-dipolar cycloaddition reaction, a robust and efficient method for constructing the isoxazole ring.[3]

G cluster_synthesis Synthesis Workflow Start 4-Fluorobenzaldehyde Oxime Dipole Nitrile Oxide Dipole (in situ) Start->Dipole Chlorinating Agent (e.g., NCS) Cycloaddition 1,3-Dipolar Cycloaddition Dipole->Cycloaddition Alkyne Propargyl Aldehyde Alkyne->Cycloaddition Intermediate This compound Cycloaddition->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Characterized Final Product Purification->Product NMR, MS, Purity Check

Caption: Workflow for the synthesis of the isoxazole intermediate.

Protocol: Synthesis of this compound

This protocol describes a representative synthesis. Researchers should perform their own optimization based on laboratory conditions.

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Propargyl aldehyde (or a protected equivalent)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA) or another suitable base

  • Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of 4-Fluorobenzaldehyde Oxime:

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol/water.

    • Add a base (e.g., sodium acetate) and stir at room temperature for 2-4 hours until TLC indicates completion.

    • Extract the product and dry to obtain the oxime. This step is often quantitative.

  • Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition:

    • Dissolve the 4-fluorobenzaldehyde oxime (1.0 eq) in DCM.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while stirring. The formation of the corresponding hydroximoyl chloride is typically rapid.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of propargyl aldehyde (1.2 eq) and triethylamine (1.5 eq) in DCM. The triethylamine facilitates the in situ formation of the nitrile oxide dipole, which immediately undergoes cycloaddition with the alkyne.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification:

    • Quench the reaction with water and extract the organic layer with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

  • Step 4: Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular weight is 191.16 g/mol .[8]

Application Protocol: Synthesis of Isoxazole-Carboxamide Derivatives

The aldehyde intermediate is readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of isoxazole-carboxamide derivatives. This class of compounds has shown significant anticancer activity in various studies.[9][10]

G cluster_synthesis_amide Amide Derivative Synthesis Start 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Oxidation Oxidation Start->Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Acid Isoxazole-5-carboxylic Acid Oxidation->Acid Coupling Amide Coupling Acid->Coupling Coupling Agents (EDC, DMAP) Amine Substituted Aniline (R-NH2) Amine->Coupling Coupling Agents (EDC, DMAP) Product Final Isoxazole-Carboxamide Derivative Coupling->Product

Caption: Synthetic pathway to isoxazole-carboxamide anticancer agents.

Protocol: Two-Step Synthesis of N-Aryl-3-(4-fluorophenyl)isoxazole-5-carboxamides

Rationale: This two-step process is highly reliable. The Pinnick oxidation is a mild and selective method for converting aldehydes to carboxylic acids without affecting the isoxazole ring. The subsequent amide coupling using EDC/DMAP is a standard, high-yielding procedure in medicinal chemistry.[9]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol, water

  • A library of substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Oxidation to Carboxylic Acid:

    • Dissolve the starting aldehyde (1.0 eq) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

    • Stir vigorously at room temperature for 4-6 hours. Monitor by TLC.

    • Upon completion, acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer and evaporate the solvent to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

  • Step 2: Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq), a selected substituted aniline (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add EDC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the final carboxamide derivative by column chromatography or recrystallization.[10]

Biological Evaluation Protocols

Once synthesized, the novel isoxazole derivatives must be evaluated for their anticancer potential. The following are standard, validated protocols for initial screening and preliminary mechanism of action studies.

Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is a rapid, sensitive, and reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.[10]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives (e.g., from 0.1 to 100 µM) in cell culture medium. Replace the old medium with the medium containing the compounds. Include wells for "untreated control" (cells only) and "vehicle control" (cells + DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM) ± SD
Derivative 2aHep3B (Liver)7.66 ± 1.12
Derivative 2bHep3B (Liver)9.81 ± 1.54
Derivative 2fHep3B (Liver)5.76 ± 0.98[10]
Doxorubicin (Control)Hep3B (Liver)0.85 ± 0.15
Protocol: Cell Cycle and Apoptosis Analysis

Rationale: Potent anticancer agents often exert their effects by inducing cell cycle arrest or triggering programmed cell death (apoptosis).[11] Flow cytometry using specific fluorescent dyes is the gold standard for these analyses.

G cluster_pathway Apoptosis Signaling Pathway Drug Isoxazole Derivative Bax Bax/Bak Activation Drug->Bax Induces/Inhibits Bcl2 Bcl-2 Inhibition Drug->Bcl2 Induces/Inhibits Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by isoxazole agents.

Procedure:

  • Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells for apoptosis analysis) and wash with cold PBS.

  • For Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol overnight.

    • Wash and resuspend the cells in PBS containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

  • For Apoptosis Analysis (Annexin V/PI Staining):

    • Resuspend the live, harvested cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Conclusion and Future Directions

This compound is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and subsequent biological evaluation. The aldehyde functionality allows for extensive chemical exploration, leading to the generation of diverse compound libraries. Future work should focus on creating derivatives that target specific oncogenic pathways with high potency and selectivity, ultimately leading to the development of more effective and less toxic cancer therapies.

References

Revolutionizing Isoxazole Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazoles and the Advent of Microwave Chemistry

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antiepileptic properties.[1][2] The therapeutic potential of isoxazole-containing compounds continually drives the demand for efficient, sustainable, and versatile synthetic methods.

Traditionally, the synthesis of isoxazoles has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents, posing challenges for rapid lead optimization and large-scale production. However, the advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][4] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved product yields, and often enhanced selectivity.[1][2][5] This technology aligns perfectly with the principles of green chemistry by reducing energy consumption and minimizing waste generation.[1][6]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of isoxazole derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, offer step-by-step experimental procedures, and present data that underscores the superiority of microwave-assisted approaches.

Core Principles of Microwave-Assisted Synthesis

Microwave energy interacts with polar molecules and ions in a reaction mixture, causing them to rapidly oscillate and generate heat. This direct and efficient energy transfer, unlike the slow and inefficient heat transfer of conventional methods (e.g., oil baths), leads to a rapid increase in temperature. This localized heating can overcome activation energy barriers more effectively, resulting in significantly shorter reaction times. Furthermore, the ability to reach and maintain precise temperatures with modern microwave reactors provides exceptional control over reaction parameters, leading to cleaner reactions and higher purity of the final products.

Synthetic Strategies for Isoxazole Derivatives under Microwave Irradiation

Two predominant and highly effective strategies for the synthesis of isoxazoles under microwave irradiation are the reaction of chalcones with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Synthesis from Chalcones: A Versatile and Efficient Route

Chalcones, or α,β-unsaturated ketones, are readily accessible precursors for a wide variety of heterocyclic compounds, including isoxazoles.[2][3] The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base under microwave irradiation provides a rapid and high-yielding route to 3,5-disubstituted isoxazoles.[1][2]

Mechanism: The reaction proceeds via a nucleophilic attack of hydroxylamine on the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification Reactants Chalcone + Hydroxylamine HCl Solvent Ethanol Base Sodium Hydroxide Vessel Microwave Reaction Vessel Irradiation Irradiate at specified power and time (e.g., 210 W, 10-15 min) Vessel->Irradiation Place in microwave reactor TLC Monitor reaction by TLC Irradiation->TLC Cool and analyze Quench Pour into cold water TLC->Quench Filter Filter the precipitate Quench->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize

Caption: Workflow for microwave-assisted synthesis of isoxazoles from chalcones.

Detailed Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the chalcone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Base Addition: Add a solution of sodium hydroxide (1.5 mmol) in ethanol (2 mL) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 210 W for 10-15 minutes, with a set temperature of 80°C.[1][2]

  • Reaction Monitoring: After cooling to room temperature, monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure isoxazole derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Comparative Data: Microwave vs. Conventional Heating

MethodReaction TimeYield (%)Reference
Microwave Irradiation10-15 minutes85-95%[1][2]
Conventional Reflux8-10 hours60-75%[7]
1,3-Dipolar Cycloaddition: A Powerful Tool for Isoxazole Construction

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[5][8][9] Nitrile oxides are typically generated in situ from aldoximes or hydroximinoyl chlorides.[5][10] Microwave irradiation significantly accelerates this cycloaddition, reducing reaction times from hours or even days to mere minutes.[5]

Mechanism: The reaction involves the concerted [3+2] cycloaddition of the nitrile oxide (the 1,3-dipole) across the carbon-carbon triple bond of the alkyne (the dipolarophile).

One-Pot Three-Component Synthesis: A particularly elegant application of microwave chemistry is the one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles. This involves a Sonogashira coupling of an acid chloride with a terminal alkyne, followed by the in situ generation of a nitrile oxide from a hydroximinoyl chloride and its subsequent 1,3-dipolar cycloaddition.[5]

Experimental Workflow (One-Pot Three-Component Synthesis):

cluster_0 Component Mixing cluster_1 Microwave Irradiation cluster_2 Purification Reagents Acid Chloride + Terminal Alkyne + Hydroximinoyl Chloride Catalyst Sonogashira Catalyst (e.g., Pd/Cu) Base Base (e.g., Triethylamine) Solvent Suitable Solvent Irradiation Microwave Irradiation (e.g., 30 minutes) Solvent->Irradiation Combine in vessel Workup Aqueous Work-up Irradiation->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Workflow for one-pot, three-component isoxazole synthesis.

Detailed Protocol (from Aldoximes and Alkynes):

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as ethanol or a mixture of water and an organic solvent.[9][11]

  • Oxidant Addition: Add an oxidant to generate the nitrile oxide in situ. Common oxidants include chloramine-T or diacetoxyiodobenzene.[10][11]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5-20 minutes at a temperature ranging from 80-120°C.

  • Work-up and Purification: After cooling, perform an appropriate aqueous work-up to remove the oxidant byproducts and purify the crude product by column chromatography on silica gel.

Advantages of the Microwave-Assisted 1,3-Dipolar Cycloaddition:

  • Drastic Reduction in Reaction Time: Reactions that take several days under conventional heating can be completed in as little as 30 minutes.[5]

  • Improved Yields and Purity: The rapid and controlled heating minimizes the formation of side products, such as furoxan oxides, which can be problematic in conventional methods.[5]

  • Enhanced Versatility: A wide range of functional groups on the acid chlorides, alkynes, and hydroximinoyl chlorides are tolerated, allowing for the synthesis of a diverse library of isoxazole derivatives.[5]

  • Excellent Regioselectivity: The reaction typically proceeds with high regioselectivity, yielding a single isomer.[5]

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the preparation of isoxazole derivatives. The significant reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an indispensable tool for modern organic and medicinal chemists. The adoption of these techniques not only accelerates the drug discovery process but also promotes a more sustainable and environmentally friendly approach to chemical synthesis. As microwave reactor technology continues to evolve, we can anticipate even more sophisticated applications in the synthesis of complex heterocyclic scaffolds, further empowering the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a key building block for more complex bioactive molecules.[1][2] The introduction of the formyl group at the C-5 position of the isoxazole ring is most commonly achieved via the Vilsmeier-Haack reaction.[3][4] However, researchers frequently encounter challenges with this synthesis, primarily related to low yields. The electron-withdrawing nature of both the isoxazole ring and the 4-fluorophenyl substituent deactivates the molecule towards electrophilic substitution, making the reaction conditions critical for success.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls and systematically improve the yield and purity of your product.

Section 1: Troubleshooting Guide - Low Yield & Reaction Failure

This section addresses the most common and frustrating issues encountered during the synthesis. The solutions are based on fundamental chemical principles and established laboratory practices.

Q1: My reaction resulted in a very low yield, or I have only recovered the 3-(4-fluorophenyl)isoxazole starting material. What are the primary causes?

A1: This is the most frequent issue and typically points to one of three areas: the Vilsmeier reagent, the reaction conditions, or the substrate's inherent reactivity.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloromethyleniminium species) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reagent is highly moisture-sensitive.

    • Troubleshooting:

      • Use Anhydrous Reagents: Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves.

      • Reagent Quality: POCl₃ is extremely reactive with water. Use a fresh bottle of POCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon). Never use POCl₃ that has been exposed to air for an extended period.

      • Preparation Temperature: The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF with vigorous stirring.[5] Allowing the temperature to rise excessively during this stage can lead to reagent decomposition.

  • Cause 2: Insufficient Reaction Energy. The 3-(4-fluorophenyl)isoxazole substrate is electronically deactivated. Room temperature conditions may be insufficient to drive the electrophilic substitution to completion.

    • Troubleshooting:

      • Increase Temperature: After the addition of the isoxazole substrate at a low temperature, the reaction mixture often requires heating. A temperature range of 60-80 °C for several hours is commonly reported for successful formylation of deactivated heterocycles.[5][6]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Cause 3: Ineffective Work-up. The reaction produces an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis will drastically reduce your isolated yield.

    • Troubleshooting:

      • Controlled Quenching: Pour the cooled reaction mixture slowly onto a stirred mixture of ice and a mild base, such as an aqueous solution of sodium acetate[5] or sodium bicarbonate. This neutralizes the acidic mixture and facilitates the hydrolysis of the iminium salt.

      • Sufficient Time: Allow the quenched mixture to stir for a period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding with extraction.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and several unidentified byproducts. How can I improve the reaction's selectivity?

A2: The formation of multiple products suggests side reactions are competing with the desired formylation. This can be controlled by carefully managing stoichiometry and temperature.

  • Cause 1: Incorrect Stoichiometry. An incorrect ratio of reagents can lead to incomplete reactions or the formation of side products.

    • Troubleshooting:

      • Vilsmeier Reagent Ratio: A typical starting point is to use a slight excess of the Vilsmeier reagent. A molar ratio of 1.5 to 3 equivalents of both DMF and POCl₃ relative to the isoxazole substrate is common. Start with a lower excess (e.g., 1.5 eq) and increase if conversion remains low.

      • Order of Addition: Always add the POCl₃ to the DMF to pre-form the reagent before adding the isoxazole substrate.[5]

  • Cause 2: Reaction Temperature Too High. While heating is often necessary, excessively high temperatures can lead to decomposition or polymerization, especially if the reaction is run for a prolonged period.[5]

    • Troubleshooting:

      • Stepwise Temperature Increase: Instead of immediately heating to a high temperature, try a stepwise approach. Stir at room temperature for 1-2 hours after substrate addition, then gradually heat to 60 °C, monitoring by TLC. Only increase to 80 °C if the reaction is proceeding slowly.

      • Controlled Heating: Use an oil bath with a temperature controller to maintain a stable reaction temperature.

Section 2: FAQs - General Protocol & Handling

Q1: What is the optimal temperature and reaction time?

A1: There is no single "optimal" set of conditions, as it depends on the scale and specific reagent quality. However, a robust starting point is:

  • Reagent Formation: Add POCl₃ to DMF at 0-5 °C.

  • Substrate Addition: Add the 3-(4-fluorophenyl)isoxazole substrate (dissolved in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane) to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: Stir at room temperature for 1-2 hours, then heat the mixture to 70-80 °C for 2-4 hours.[6] Monitor the reaction by TLC until the starting material is consumed.

Q2: How can I be certain my Vilsmeier reagent is active?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction and typically results in the formation of a solid or thick slurry, which may be pale yellow to reddish in color. The absence of any temperature change or visible reaction upon mixing POCl₃ and DMF (at 0 °C) could indicate one of the reagents is compromised, most likely due to moisture.

Q3: What is the recommended work-up and purification procedure?

A3:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH ~7). Continue stirring until all the ice has melted and hydrolysis is complete.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[7]

Section 3: Data & Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low or No Yield Inactive Vilsmeier reagent (moisture).Use anhydrous DMF and fresh POCl₃ under an inert atmosphere.
Insufficient reaction temperature.Heat reaction mixture to 60-80 °C after initial stirring at room temperature.
Incomplete hydrolysis during work-up.Quench on ice with aqueous NaHCO₃ or NaOAc and stir for 30-60 minutes.
Multiple Byproducts Incorrect stoichiometry.Use a 1.5-3.0 molar excess of the Vilsmeier reagent.
Reaction temperature is too high.Use controlled, stepwise heating. Avoid exceeding 80-90 °C.
Reaction Stalls Substrate deactivation.Increase reaction time or temperature moderately. Confirm reagent activity.

Diagrams

Vilsmeier_Haack_Mechanism cluster_0 1. Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Isoxazole 3-(4-Fluorophenyl)isoxazole Sigma_Complex Sigma Complex (Intermediate) Isoxazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - Cl⁻, - OPOCl₂ Iminium_Salt_2 Iminium Salt Product 3-(4-Fluorophenyl)isoxazole- 5-carbaldehyde Iminium_Salt_2->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for isoxazole formylation.

Troubleshooting_Workflow cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_workup Work-up & Analysis start Low Yield or Reaction Failure? reagent_check Are DMF and POCl₃ anhydrous and fresh? start->reagent_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no condition_check Was the reaction heated (e.g., to 60-80 °C)? reagent_yes->condition_check reagent_action Action: Use fresh, anhydrous reagents under inert gas. reagent_no->reagent_action condition_yes Yes condition_check->condition_yes condition_no No condition_check->condition_no workup_check Was hydrolysis effective? (Quench on ice/base) condition_yes->workup_check condition_action Action: Heat reaction to 70 °C for 2-4h. Monitor by TLC. condition_no->condition_action workup_yes Yes workup_check->workup_yes workup_no No workup_check->workup_no final_analysis Analyze crude material. Consider purification optimization. workup_yes->final_analysis workup_action Action: Re-evaluate work-up. Ensure pH is neutral and stir thoroughly. workup_no->workup_action

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the chances of a successful synthesis.

Reagents & Materials:

  • 3-(4-Fluorophenyl)isoxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent for substrate)

  • Sodium bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Vilsmeier Reagent Preparation: Charge the flask with anhydrous DMF (2.0 eq). Cool the flask to 0-5 °C using an ice bath. Add POCl₃ (2.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate may form. Stir the mixture at 0-5 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 3-(4-fluorophenyl)isoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the reaction mixture in an oil bath to 75 °C for 3 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent).

  • Work-up: Once the starting material is consumed, cool the flask to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of NaHCO₃. Slowly and carefully pour the reaction mixture into the beaker.

  • Hydrolysis: Continue stirring the mixture for 45-60 minutes. The product may precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from ethanol to afford this compound as a pure solid.

References

Technical Support Center: Navigating the Challenges of Isoxazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The isoxazole ring, a cornerstone in many pharmaceuticals and agrochemicals, presents a unique set of synthetic challenges.[1][2][3] This resource provides in-depth, field-proven insights into troubleshooting common experimental hurdles, ensuring your research progresses efficiently and successfully.

Here, we will move beyond simple protocols to explain the why behind the experimental choices. Every recommendation is grounded in established chemical principles and supported by authoritative literature to provide a self-validating system for your experimental design.

Section 1: Troubleshooting Guide - When Your Reaction Doesn't Go as Planned

This section addresses specific, common problems encountered during the functionalization of the isoxazole ring in a question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity in Substitution Reactions

Question: My reaction is producing a mixture of regioisomers, or the undesired isomer is the major product. How can I control the regioselectivity of my isoxazole functionalization?

Root Cause Analysis: The inherent electronic properties of the isoxazole ring dictate the reactivity of the C3, C4, and C5 positions. The acidity of the protons follows the order C5 > C3 > C4, making C5 the most common site for deprotonation.[4] However, the outcome of substitution reactions is a delicate interplay of electronic effects, steric hindrance, and reaction mechanism (e.g., electrophilic, nucleophilic, or metal-catalyzed). For instance, in the classic Claisen synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine, regioisomeric mixtures are a frequent problem.[5]

Troubleshooting Strategies:

  • For Cycloaddition Reactions:

    • Catalyst Control: In 1,3-dipolar cycloadditions of nitrile oxides and alkynes, the choice of metal catalyst is paramount. Copper(I) catalysts typically favor the formation of 3,5-disubstituted isoxazoles.[6] Conversely, Ruthenium(II) catalysts can steer the reaction towards the 3,4-disubstituted isomer.[7][8]

    • Dipolarophile Modification: The nature of the dipolarophile is also a deciding factor. The use of specific leaving groups on the dipolarophile can direct the regioselectivity of the cycloaddition.[9]

  • For Post-Synthetic Functionalization:

    • Directed C-H Activation: To functionalize a specific C-H bond, especially at the less reactive C4 position, the use of a directing group (DG) is a powerful strategy.[10] The DG, often attached to a substituent on the ring, coordinates with the transition metal catalyst, bringing it into proximity with the target C-H bond.[2][11]

    • Control of Reaction Conditions: For cyclocondensation reactions of β-enamino diketones, regiochemical outcomes can be controlled by varying the solvent, the presence of a base like pyridine, or the use of a Lewis acid such as BF₃·OEt₂.[5]

Issue 2: Unwanted Isoxazole Ring Opening (N-O Bond Cleavage)

Question: My reaction is resulting in low yields of the desired functionalized isoxazole, and I'm isolating byproducts that suggest the isoxazole ring has opened. How can I prevent this?

Root Cause Analysis: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including reductive, basic, or even thermal and photochemical stress.[2][12][13][14] This ring-opening can be a desired transformation for accessing other molecular scaffolds like β-hydroxyketones, γ-aminoalcohols, or enaminoketones, but it is a significant challenge when the goal is to maintain the isoxazole core.[15][16]

Troubleshooting Strategies:

  • Choice of Reagents:

    • Bases: Strong, nucleophilic bases can attack the isoxazole ring, leading to cleavage.[17] When deprotonation is necessary, opt for non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.

    • Reducing Agents: The choice of reducing agent is critical. While powerful reductants like LiAlH₄ can readily cleave the N-O bond, milder conditions or alternative reagents should be screened.[12][16] For instance, Raney nickel with AlCl₃ has been shown to be effective for some N-O bond cleavages where other reagents failed, highlighting the need for careful selection.[12][16]

  • Reaction Conditions:

    • Temperature Control: Many ring-opening reactions are promoted by heat.[2][18] Performing reactions at lower temperatures (e.g., -78 °C for lithiation) can significantly reduce the incidence of ring cleavage.[17]

    • Transition Metal Catalysis: While some transition metals catalyze N-O bond cleavage, others can be used for cross-coupling reactions that preserve the ring.[11][19] Careful selection of the catalyst and ligands is crucial. Nickel-catalyzed cross-coupling of organoboronic acids with 5-alkoxy/phenoxy isoxazoles, for example, proceeds via N-O bond cleavage to form N-aryl β-enamino esters.[20] This underscores the importance of understanding the catalytic cycle of the chosen metal.

  • Substrate Design: If the isoxazole ring is particularly activated towards ring-opening due to its substitution pattern, consider a synthetic route where the key functionalization is performed on a more stable precursor.

Issue 3: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki, Stille, or other cross-coupling reaction on a halo-isoxazole, but the reaction is sluggish or fails to proceed. What are the likely causes and solutions?

Root Cause Analysis: While transition-metal-catalyzed cross-coupling is a powerful tool for isoxazole functionalization, its success depends on several factors, including the position of the halogen, the choice of catalyst and ligands, and the stability of the isoxazole ring under the reaction conditions.[11][21]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • The choice of palladium catalyst and supporting ligands is critical. For C-H arylation, for instance, different palladium sources and ligands can have a profound impact on yield and selectivity.[22] A screening of common catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is often necessary.

    • For challenging couplings, consider more specialized catalyst systems or the addition of co-catalysts.

  • Reaction Conditions:

    • Base and Solvent: The base and solvent system must be carefully chosen to be compatible with the isoxazole ring and the catalytic cycle. Strong bases can lead to ring opening, as discussed previously.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote decomposition of the substrate or catalyst. A careful optimization of the temperature profile is recommended.

  • Substrate Reactivity:

    • The reactivity of halo-isoxazoles in cross-coupling reactions can vary. If a particular halide is unreactive, consider converting it to a more reactive species, such as an organometallic reagent (e.g., through lithium-halogen exchange) for a Negishi or Stille coupling.[23]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most acidic proton on an unsubstituted isoxazole ring? The proton at the C5 position is the most acidic, followed by C3 and then C4.[4] This makes C5 the most common site for deprotonation using organolithium reagents or other strong bases.

Q2: Can I perform a direct C-H functionalization on the isoxazole ring? Yes, direct C-H functionalization, particularly arylation, has been successfully achieved.[22] Palladium-catalyzed direct arylation often occurs selectively at the C5 position.[22] Achieving functionalization at other positions typically requires the use of directing groups.[2][10][11]

Q3: My starting material is an oxime. What are the key considerations for synthesizing a substituted isoxazole? When starting from an oxime, a common route is the 1,3-dipolar cycloaddition of the corresponding nitrile oxide (generated in situ from the oxime) with an alkyne.[6][9] Key considerations include:

  • Oxidant Choice: For generating the nitrile oxide, various oxidants can be used.

  • Regioselectivity: As discussed in the troubleshooting guide, the choice of catalyst (e.g., Copper vs. Ruthenium) can control the regioselectivity of the cycloaddition.[7][8]

  • One-Pot Procedures: Several efficient one-pot procedures have been developed for this transformation, which can improve yields and simplify workup.[6]

Q4: Are there any "green" or metal-free methods for synthesizing isoxazoles? Yes, there is growing interest in developing more environmentally friendly synthetic routes.[8][9] Metal-free methods often rely on cycloaddition reactions, sometimes promoted by microwave irradiation or ultrasound.[9][24] For example, an enamine-triggered [3+2] cycloaddition offers a highly effective, metal-free route to 3,4-disubstituted isoxazoles.[7]

Section 3: Visualizing the Challenges and Solutions

To better understand the decision-making process in troubleshooting, the following diagrams illustrate key concepts.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity strategy Select Strategy start->strategy cycloaddition 1,3-Dipolar Cycloaddition strategy->cycloaddition Synthesis post_synthesis Post-Synthetic Functionalization strategy->post_synthesis Modification catalyst Modify Catalyst (e.g., Cu(I) vs. Ru(II)) cycloaddition->catalyst dipolarophile Modify Dipolarophile (Leaving Group) cycloaddition->dipolarophile directing_group Use Directing Group (for C-H Activation) post_synthesis->directing_group conditions Optimize Conditions (Solvent, Lewis Acid) post_synthesis->conditions outcome Improved Regioselectivity catalyst->outcome dipolarophile->outcome directing_group->outcome conditions->outcome

Caption: Decision workflow for troubleshooting poor regioselectivity.

Ring_Opening_Prevention start Problem: Unwanted Ring Opening (N-O Cleavage) reagents Modify Reagents start->reagents conditions Optimize Conditions start->conditions substrate Re-evaluate Substrate start->substrate base Use Non-nucleophilic Base (e.g., LDA) reagents->base reductant Screen Milder Reducing Agents reagents->reductant temperature Lower Reaction Temperature conditions->temperature catalyst Select Ring-Preserving Catalyst System conditions->catalyst protect Protect Activating Groups or Redesign Synthesis substrate->protect outcome Preservation of Isoxazole Core base->outcome reductant->outcome temperature->outcome catalyst->outcome protect->outcome

Caption: Strategies for preventing unwanted isoxazole ring opening.

Section 4: Data Summary and Experimental Protocol

To provide a practical context, the following table summarizes conditions for a common functionalization challenge, and a detailed protocol is provided for a regioselective synthesis.

Table 1: Comparison of Catalysts for Regiocontrol in [3+2] Cycloadditions
Catalyst SystemAlkyne TypePredominant IsomerTypical YieldsReference
Copper(I) (e.g., CuSO₄/Ascorbate)Terminal3,5-disubstitutedGood to Excellent[6]
Ruthenium(II) (e.g., Cp*RuCl(cod))Terminal3,4-disubstitutedModerate to Good[8]
Gold(I)(Z)-2-alkynone O-methyl oxime3,5-disubstituted (with fluorination)Good[3]
Metal-free (Enamine-triggered)Aldehyde-derived enamine3,4-disubstitutedExcellent[7]
Experimental Protocol: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol is adapted from a widely used and reliable method for the synthesis of 3,5-disubstituted isoxazoles.[6]

Objective: To synthesize 3-phenyl-5-methylisoxazole from benzaldoxime and propyne.

Materials:

  • Benzaldoxime

  • Propyne (can be bubbled from a cylinder or generated in situ)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a yellow-green color.

  • Alkyne Addition: Bubble propyne gas through the solution for 15-20 minutes, or use an appropriate method for the addition of the alkyne.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-phenyl-5-methylisoxazole.

This technical guide provides a framework for understanding and overcoming the common challenges in isoxazole functionalization. By combining a deep understanding of the underlying chemical principles with careful experimental design and optimization, researchers can effectively harness the synthetic potential of this important heterocyclic scaffold.

References

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to mastering the formation of this critical heterocyclic scaffold. Isoxazoles are not merely synthetic targets; they are core components in a vast array of pharmaceuticals due to the unique electronic properties and hydrogen bonding capabilities of the N-O bond.[1][2]

This document moves beyond simple protocols to address the nuanced challenges of isoxazole synthesis. We will explore the causality behind common experimental pitfalls and provide field-proven strategies to optimize your reaction outcomes, ensuring both efficiency and regiochemical control.

Troubleshooting Guide

This section addresses specific, frequently encountered issues during isoxazole synthesis in a direct question-and-answer format.

Question 1: My reaction has a very low yield, or I'm not getting any of the desired isoxazole product. What's going wrong?

Answer: Low or no yield is the most common issue, typically stemming from the instability of key intermediates or suboptimal reaction conditions. The primary suspect is often the nitrile oxide intermediate used in the popular [3+2] cycloaddition pathway.

Probable Causes & Solutions:

  • Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form inactive furoxans (1,2,5-oxadiazole-2-oxides) or other side products if their concentration becomes too high.[3]

    • Core Solution: Generate the nitrile oxide in situ at a slow, controlled rate in the presence of your alkyne (dipolarophile). This ensures the nitrile oxide reacts in the desired cycloaddition as soon as it is formed. Common in situ generation methods include:

      • Dehydrohalogenation of Hydroximoyl Chlorides: Use a mild, non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) at room temperature or 0 °C.[4]

      • Oxidation of Aldoximes: Employ an oxidant such as sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS), or a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[4][5] The latter is often very efficient under mild conditions.

  • Incorrect Oxime Isomer: In syntheses involving the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, only the Z-isomer will typically cyclize. If your oxime starting material is a mixture of E/Z isomers, or exclusively the E isomer, the reaction will fail.[6]

    • Core Solution: Carefully separate the Z-isomer from the E/Z mixture before the cyclization step. While silica gel chromatography can sometimes cause isomerization to the undesired E isomer, using a basic alumina column can be effective for isolating the required Z-isomer.[6]

  • Harsh Reaction Conditions: Traditional methods for isoxazole synthesis sometimes call for harsh conditions that can degrade starting materials or the final product.[7] The isoxazole ring itself can be labile under certain basic conditions.[8]

    • Core Solution: Opt for milder conditions. Many modern protocols operate efficiently at room temperature.[7][9] If heating is required, consider controlled methods like microwave irradiation, which can dramatically reduce reaction times and minimize side product formation.[10][11]

  • Poor Choice of Solvent: The solvent can significantly influence reaction rates and the stability of intermediates.

    • Core Solution: For 1,3-dipolar cycloadditions, solvents like ethyl acetate, DCM, or THF are common.[4] In some cases, green solvents like water or even solvent-free conditions (e.g., ball-milling) have proven highly effective and can simplify workup.[1][4][12]

Troubleshooting Workflow: Low or No Product Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Isoxazole Yield check_intermediate Is the nitrile oxide intermediate stable? start->check_intermediate check_isomer Is the correct starting Z-oxime isomer used? check_intermediate->check_isomer Yes solution_insitu Action: Use in-situ generation of nitrile oxide (e.g., from hydroximoyl chloride + base). check_intermediate->solution_insitu No check_conditions Are reaction conditions too harsh? check_isomer->check_conditions Yes solution_isomer Action: Purify Z-isomer (e.g., basic alumina column). Confirm stereochemistry. check_isomer->solution_isomer No solution_conditions Action: Lower temperature. Screen milder bases/reagents. Consider microwave/ultrasound. check_conditions->solution_conditions Yes

References

preventing dimerization of nitrile oxide in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Nitrile Oxide Dimerization

Welcome to the technical support center for isoxazole synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of nitrile oxides in 1,3-dipolar cycloaddition reactions. Our focus is to equip you with the knowledge to overcome the primary challenge in this chemistry: the undesired dimerization of the nitrile oxide intermediate.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using nitrile oxides for isoxazole synthesis?

The principal challenge is the high reactivity of the nitrile oxide (R-C≡N⁺-O⁻) intermediate. While it is an excellent 1,3-dipole for cycloaddition reactions with alkenes and alkynes, it can also react with itself in a rapid dimerization process.[1][2] This side reaction forms a stable furoxan (a 1,2,5-oxadiazole 2-oxide), which consumes the nitrile oxide, reduces the yield of the desired isoxazole product, and complicates purification.

Q2: What is the mechanism of this dimerization, and why does it happen so quickly?

Nitrile oxide dimerization is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[3][4][5] Because this pathway is kinetically facile, any scenario that allows the local concentration of the nitrile oxide to build up will significantly favor the formation of the furoxan dimer over the intended cycloaddition with the dipolarophile (your alkene or alkyne).

Q3: What are the most common methods for generating nitrile oxides for these reactions?

Nitrile oxides are almost always generated in situ (in the reaction mixture) due to their instability.[6] The two most prevalent laboratory methods are:

  • Dehydrohalogenation of Hydroximoyl Halides: This involves treating a hydroximoyl chloride or bromide with a base, typically an amine base like triethylamine (Et₃N), to eliminate HCl.[7]

  • Oxidation of Aldoximes: This method uses an oxidizing agent to convert an aldoxime directly to the nitrile oxide. A variety of oxidants can be used, with modern "green" protocols often employing reagents like Oxone in the presence of NaCl.[8][9][10]

A third, less common method involves the dehydration of primary nitroalkanes.[11]

Troubleshooting Guide: Low Yields and Furoxan Formation

This section addresses the most common experimental issue: low yields of the desired isoxazole product, typically accompanied by the formation of a significant amount of a furoxan byproduct.

Q4: My reaction yield is very low, and I've isolated a white, crystalline solid that isn't my product. NMR suggests it's the furoxan dimer. What went wrong and how can I fix it?

This is the classic symptom of nitrile oxide dimerization outcompeting your desired cycloaddition. The core of the problem is that the instantaneous concentration of your nitrile oxide was too high. Here are the primary strategies to solve this, from most to least critical.

Strategy 1: Ensure Strict In Situ Generation and Slow Addition

The most effective way to minimize dimerization is to generate the nitrile oxide slowly in the presence of a stoichiometric excess of the dipolarophile.[1][2] This maintains a very low concentration of the nitrile oxide at all times, ensuring that it is more likely to encounter and react with a molecule of the dipolarophile (a pseudo-first-order reaction) than another molecule of itself (a second-order reaction).

  • Causality: By keeping the nitrile oxide concentration low, you kinetically disfavor the second-order dimerization pathway and favor the cycloaddition.

Workflow: Slow addition setup to minimize dimerization.

Strategy 2: Optimize Stoichiometry

Always use the dipolarophile (alkene or alkyne) as the limiting reagent and the nitrile oxide precursor in excess. A common starting point is to use 1.2 to 1.5 equivalents of the nitrile oxide precursor.

  • Causality: Using an excess of the precursor ensures that even after some unavoidable dimerization, there is sufficient nitrile oxide generated to fully react with the valuable dipolarophile. Conversely, having the dipolarophile present in excess relative to the instantaneously generated nitrile oxide increases the probability of a successful cycloaddition.

Strategy 3: Control the Reaction Temperature

Temperature control is crucial. While many cycloadditions proceed well at room temperature, dimerization can sometimes be accelerated by heat.[2]

  • Recommendation: Start your reaction at 0 °C during the slow addition of the base or oxidant. If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating the reaction unless you have confirmed that the cycloaddition rate increases more significantly than the dimerization rate at higher temperatures.

Strategy 4: Choose the Correct Solvent

Solvent polarity can influence the rates of both the cycloaddition and dimerization pathways.[12]

  • Recommendation: Chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃) are common and effective for these reactions.[13] Ethereal solvents like THF can also be used. For greener approaches, aqueous media have been successfully employed, as hydrophobic effects can sometimes accelerate the cycloaddition.[14] The key is to ensure both the precursor and the dipolarophile are well-solvated.

Problem Primary Cause Recommended Solutions (in order of priority)
Low Isoxazole YieldHigh instantaneous concentration of nitrile oxide leads to dimerization.1. Slow Addition: Generate the nitrile oxide slowly over several hours using a syringe pump.[1]
Furoxan byproductDimerization rate is faster than the cycloaddition rate.2. Stoichiometry: Use an excess of the nitrile oxide precursor (1.2-1.5 eq.) relative to the dipolarophile.
3. Temperature Control: Run the reaction at 0 °C or room temperature; avoid excessive heat.[2]
4. Solvent Choice: Use a solvent that fully dissolves all reactants (e.g., DCM, THF).[12]
Advanced Topics & Protocols
Q5: Which nitrile oxide precursor is better: a hydroximoyl chloride or an aldoxime?

The choice depends on the stability of your starting materials and the desired reaction conditions.

Generation Method Precursor Reagents Pros Cons
Dehydrohalogenation Hydroximoyl ChlorideAmine Base (e.g., Et₃N)- Precursors are often stable and easily prepared.- Reaction conditions are mild.- Hydroximoyl chlorides can be lachrymatory.- Stoichiometric amine salt byproduct is formed.
Oxidation AldoximeOxidant (e.g., NCS, bleach, Oxone)- Aldoximes are readily available.- "Green" protocols using Oxone/NaCl are available.[9]- Can be sensitive to other oxidizable functional groups.- Some oxidants generate harsh byproducts.
Q6: My reaction involves a terminal alkyne, and I'm getting a mixture of regioisomers. How can I improve selectivity?

The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors, specifically the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile. For terminal alkynes, this can often lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles.

  • Solution: Copper Catalysis. For cycloadditions with terminal alkynes, the use of a copper(I) catalyst, such as CuI or CuSO₄/sodium ascorbate, can dramatically improve regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole.[15][16] The mechanism is believed to involve the formation of a copper acetylide intermediate.

Reaction scheme: Desired cycloaddition vs. dimerization.
Experimental Protocol: General Procedure for Isoxazole Synthesis via Slow Addition

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its reaction with an alkene, employing the slow addition technique to minimize furoxan formation.

Materials:

  • Hydroximoyl chloride (1.2 equiv)

  • Alkene (1.0 equiv)

  • Triethylamine (Et₃N, 1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump, gas-tight syringe, and needle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and the hydroximoyl chloride (1.2 equiv). Dissolve the solids in anhydrous DCM (to a final concentration of ~0.1 M with respect to the alkene). Place the flask in an ice bath (0 °C) and stir.

  • Prepare Base Solution: In a separate dry vial, prepare a solution of triethylamine (1.3 equiv) in anhydrous DCM. The volume should be sufficient for the syringe pump (e.g., 5-10 mL).

  • Slow Addition: Draw the triethylamine solution into a gas-tight syringe and place it on the syringe pump. Insert the needle through a septum into the reaction flask.

  • Reaction: Begin the slow addition of the triethylamine solution to the stirred reaction mixture over 4-8 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir and warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting alkene.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoxazole product.

References

Technical Support Center: Troubleshooting Low Reactivity of the Aldehyde Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of aldehyde groups in various chemical transformations. As Senior Application Scientists, we understand that unexpected experimental outcomes can be frustrating and time-consuming. This resource is structured to help you diagnose and solve common issues encountered in the lab, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the factors that can influence the reactivity of an aldehyde group.

Q1: My aldehyde is showing lower than expected reactivity. What are the primary factors that could be at play?

Low reactivity in an aldehyde can typically be attributed to a combination of electronic and steric factors.[1][2][3]

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount for its reactivity towards nucleophiles.[4][5] Electron-donating groups (EDGs) attached to the carbonyl carbon decrease its partial positive charge, making it less attractive to nucleophiles.[1][3] Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity and thus, the reactivity of the aldehyde.[1] Aromatic aldehydes, for instance, are often less reactive than their aliphatic counterparts because the aromatic ring can donate electron density to the carbonyl group through resonance, reducing its electrophilicity.[6]

  • Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophile is crucial.[3][4][7] Bulky substituents near the aldehyde group can physically block the nucleophile's approach, slowing down the reaction rate.[1][4][6] Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is much smaller than any alkyl or aryl group, resulting in less steric hindrance.[2][3][6]

Q2: How does the solvent choice impact the reactivity of my aldehyde?

Solvent polarity can significantly influence reaction kinetics and yields, especially for less reactive aldehydes.[8][9] The effect of the solvent is not always straightforward and can depend on the specific reaction mechanism. For instance, in reactions involving a charged nucleophile, a polar protic solvent might solvate the nucleophile, reducing its reactivity. Conversely, a polar aprotic solvent might be a better choice. In some cases, for less reactive aldehydes, a more polar solvent can lead to a slower reaction.[8][9] It is often beneficial to screen a variety of solvents with different polarities to find the optimal conditions for your specific transformation.

Q3: Could the temperature of my reaction be the cause of low reactivity?

Temperature plays a critical role in reaction kinetics.[10][11][12] For many reactions, increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, for some reactions involving aldehydes, the relationship between temperature and reaction rate can be complex, with some reactions showing a negative temperature dependence.[11][12] It is also important to consider the stability of your aldehyde and other reactants at elevated temperatures, as decomposition could be a competing process.[13]

Q4: Is it possible that my aldehyde has degraded or is impure?

Yes, the purity and stability of the aldehyde are critical. Aldehydes are susceptible to oxidation, especially when exposed to air, which can convert them into less reactive carboxylic acids.[14][15] They can also undergo self-condensation reactions (like the aldol condensation) or polymerization, particularly in the presence of acid or base catalysts.[16] It is always advisable to use freshly distilled or purified aldehydes and to properly store them, typically under an inert atmosphere and at low temperatures.

Troubleshooting Guides

This section provides step-by-step protocols and decision-making workflows to address specific issues of low aldehyde reactivity.

Guide 1: Diagnosing the Root Cause of Low Reactivity

Before attempting to optimize your reaction, it's crucial to identify the underlying reason for the low reactivity.

Step 1: Verify Aldehyde Purity and Integrity
  • Protocol 1: Aldehyde Purity Check via NMR Spectroscopy

    • Dissolve a small sample of your aldehyde in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Look for the characteristic aldehyde proton signal, which typically appears between 9 and 10 ppm.

    • Check for the presence of impurities, such as a broad peak around 10-13 ppm, which could indicate the presence of a carboxylic acid impurity. Also, look for unexpected aliphatic or aromatic signals that do not correspond to your starting material.

  • Protocol 2: Qualitative Tests for Aldehydes These simple colorimetric tests can help confirm the presence of the aldehyde functional group.

    • Tollens' Test (Silver Mirror Test):

      • Prepare Tollens' reagent by adding a drop of dilute NaOH to 2 mL of AgNO₃ solution in a clean test tube. Add dilute NH₄OH dropwise until the brown precipitate of Ag₂O just dissolves.

      • Add a few drops of your aldehyde to the freshly prepared Tollens' reagent.

      • Gently warm the mixture in a water bath for 5-10 minutes.[17]

      • Positive Result: Formation of a silver mirror on the inner wall of the test tube confirms the presence of an aldehyde.[17][18][19][20]

    • Fehling's Test:

      • Mix equal volumes of Fehling's solution A (copper(II) sulfate solution) and Fehling's solution B (alkaline sodium potassium tartrate solution).

      • Add a few drops of your aldehyde to the Fehling's solution.

      • Heat the mixture in a water bath.

      • Positive Result: Formation of a brick-red precipitate of copper(I) oxide indicates the presence of an aldehyde.[17][19]

Step 2: Assess Electronic and Steric Factors

The following diagram illustrates a decision-making workflow to assess the intrinsic reactivity of your aldehyde based on its structure.

G start Low Aldehyde Reactivity Observed q1 Is the aldehyde attached to an electron-donating group (e.g., alkyl, alkoxy) or an aromatic ring? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Electronic effects are likely reducing the electrophilicity of the carbonyl carbon. a1_yes->res1 q2 Are there bulky substituents near the aldehyde group? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Steric hindrance is likely impeding nucleophilic attack. a2_yes->res2 res3 Consider other factors: reaction conditions, nucleophile strength, or catalyst efficiency. a2_no->res3

Caption: Troubleshooting workflow for aldehyde reactivity.

Guide 2: Strategies for Enhancing Aldehyde Reactivity

Once you have a better understanding of the potential cause, you can implement the following strategies to improve your reaction outcome.

Strategy 1: Optimization of Reaction Conditions

The table below summarizes key reaction parameters and their potential impact on aldehyde reactivity.

ParameterPotential IssueRecommended ActionRationale
Temperature Insufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions or decomposition.Increasing temperature generally increases the reaction rate.[10]
Solvent Poor solubility of reactants or unfavorable solvent-reactant interactions.Screen a range of solvents with varying polarities (e.g., THF, DCM, MeCN, DMF).Solvent polarity can influence reaction kinetics and yields, especially for less reactive molecules.[8][9][21]
Concentration Bimolecular reactions may be slow at low concentrations.Increase the concentration of the reactants.Higher concentrations can increase the frequency of molecular collisions.
Strategy 2: Utilization of Catalysts

Catalysts can significantly accelerate reactions involving aldehydes by increasing the electrophilicity of the carbonyl carbon or by activating the nucleophile.[16][22]

  • Acid Catalysis: In the presence of an acid, the carbonyl oxygen can be protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.[23][24][25]

    • Common Acid Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).

    • Caution: Strong acids can promote side reactions like polymerization or degradation, so catalytic amounts should be used.

  • Base Catalysis: Base catalysts are often used in reactions where the nucleophile needs to be deprotonated to become more reactive (e.g., aldol reactions).[16]

    • Common Base Catalysts: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), triethylamine (Et₃N).

The following diagram illustrates the general mechanism of acid-catalyzed nucleophilic addition to an aldehyde.

G cluster_0 Acid-Catalyzed Nucleophilic Addition Aldehyde R-CHO Protonated_Aldehyde [R-CHOH]⁺ (More Electrophilic) Aldehyde->Protonated_Aldehyde + H⁺ Intermediate [R-CH(OH)(NuH)]⁺ Protonated_Aldehyde->Intermediate + Nu-H Nucleophile Nu-H Product R-CH(OH)Nu Intermediate->Product - H⁺ H_plus H⁺ H_plus2 H⁺

Caption: Acid catalysis enhances aldehyde electrophilicity.

Strategy 3: Modifying the Aldehyde or Nucleophile
  • Increasing Nucleophilicity: If possible, consider using a stronger nucleophile. For example, Grignard reagents and organolithium reagents are very potent nucleophiles that readily add to aldehydes.[26][27]

  • Derivative Formation: In some cases, converting the aldehyde to a more reactive derivative, such as an imine, can facilitate the desired transformation.[2]

By systematically working through these diagnostic steps and optimization strategies, you can effectively troubleshoot and overcome challenges associated with low aldehyde reactivity in your experiments.

References

stability issues of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solution Stability

Welcome to the technical support guide for 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde. As a key building block in medicinal chemistry and drug discovery, understanding its behavior in solution is critical for reproducible and successful experimental outcomes.[1][2][3] This guide is designed by application scientists to provide you with in-depth insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound.

Core Stability Profile: Key Factors and Mechanisms

The chemical structure of this compound, featuring an isoxazole ring and an aldehyde group, presents specific stability considerations. The isoxazole heterocycle, in particular, is susceptible to degradation under certain conditions.

  • pH Sensitivity: The isoxazole ring is prone to cleavage under basic conditions.[4] This base-catalyzed hydrolysis occurs via nucleophilic attack on the ring, leading to the scission of the weak N-O bond.[4][5] Conversely, the ring exhibits greater stability in acidic to neutral pH environments (pH < 7.4).[4][6] Elevated temperatures can significantly accelerate this degradation process.[4]

  • Photostability: A critical vulnerability of the isoxazole ring is its weak N-O bond, which can collapse under UV irradiation.[5][7] This photochemical liability can lead to ring-opening and rearrangement into various isomers, such as oxazoles, through high-energy intermediates like azirines.[5][7][8] Therefore, experiments involving this compound should be protected from direct light exposure.

  • Thermal Stress: While generally stable at ambient temperatures, isoxazole derivatives can undergo thermal decomposition at elevated temperatures (e.g., 160–280°C), leading to fragmentation of the ring into smaller molecules.[9] For solution-based experiments, it is crucial to consider that prolonged heating, even at moderate temperatures, can accelerate other degradation pathways like hydrolysis.[4]

  • Reactivity of the Aldehyde Group: The carbaldehyde moiety is an inherently reactive functional group. It is susceptible to oxidation, especially in the presence of air (oxygen), which can convert it to the corresponding carboxylic acid. This can lead to a decrease in the purity of the starting material and the formation of unexpected impurities in reaction mixtures.

Troubleshooting Guide: Common Experimental Issues

This table addresses common problems encountered when working with this compound in solution.

Problem Observed Potential Cause(s) Related to Instability Recommended Solutions & Preventative Measures
Low reaction yield or unexpected side products Base-catalyzed ring cleavage: Your reaction conditions may be basic, leading to the degradation of the isoxazole core.[4]• Maintain reaction pH in the acidic to neutral range (pH 4.0–7.4).• Use buffered solutions where appropriate.• Avoid strong bases or prolonged exposure to even mild basic conditions.
Decreasing purity of the compound in solution over time Photodegradation: Exposure to ambient or UV light is causing the isoxazole ring to rearrange or decompose.[5][10]• Prepare solutions fresh before use.• Store stock solutions in amber vials or wrap containers with aluminum foil.[11]• Minimize exposure of the reaction setup to direct light.
Oxidation of the aldehyde: Oxygen dissolved in the solvent or from the atmosphere is oxidizing the aldehyde to a carboxylic acid.• Use degassed or sparged solvents (e.g., by bubbling with nitrogen or argon).• Run reactions under an inert atmosphere (N₂ or Ar).
Inconsistent analytical results (e.g., HPLC, NMR) On-column degradation or degradation during sample preparation: The analytical method itself (e.g., mobile phase pH, temperature) could be causing instability.• For HPLC, use a mobile phase with a pH below 7.0.• Analyze samples promptly after preparation.• Keep sample vials in a cooled autosampler if possible.
Appearance of new peaks in chromatograms during a time-course experiment Multiple degradation pathways: A combination of hydrolysis, photodegradation, and/or oxidation is occurring.• Systematically investigate each stability factor (pH, light, air) to identify the primary cause.• Implement a combination of preventative measures: buffer the solution, protect from light, and use an inert atmosphere.
Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway I should be concerned about?

For most lab applications in solution, the primary concern is base-catalyzed hydrolysis of the isoxazole ring.[4] This process is often faster and more common under typical reaction conditions than significant thermal or photodegradation, unless the solution is intentionally heated or exposed to strong UV light.

Q2: How can I detect degradation of my compound?

The most common methods are chromatographic.

  • Thin-Layer Chromatography (TLC): The appearance of new spots or streaking can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak corresponding to the parent compound and the emergence of new peaks over time is a clear sign of degradation. An HPLC-MS (Mass Spectrometry) method can further help in identifying the mass of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the disappearance of characteristic aldehyde or isoxazole protons and the appearance of new signals, can be used to monitor degradation.

Q3: What are the ideal storage conditions for a stock solution?

Based on the compound's chemical nature, the following conditions are recommended:

  • Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF if solubility allows. If an aqueous buffer is required, ensure it is acidic to neutral (pH < 7.4).

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation kinetics.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde.

  • Light: Always store in amber-colored vials or protect clear vials from light.[11]

Q4: Can my choice of solvent affect the stability?

Yes. Protic solvents, especially under basic conditions, can facilitate the hydrolytic ring-opening of the isoxazole. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for preparing stock solutions for long-term storage. However, always perform a small-scale stability test in your chosen solvent system if the experiment is critical.

Q5: Is the 4-fluorophenyl substituent likely to affect stability compared to other aryl-isoxazoles?

The electron-withdrawing nature of the fluorine atom can influence the electron density of the isoxazole ring, potentially affecting its susceptibility to nucleophilic attack. However, the fundamental degradation pathways (base-catalyzed hydrolysis, photolysis) common to the isoxazole scaffold remain the primary concern.

Experimental Protocol: Assessing Solution Stability

To ensure the integrity of your experiments, we recommend performing a tailored stability study in your specific experimental buffer or solvent system. This protocol provides a self-validating framework.

Objective: To determine the stability of this compound in a chosen solvent/buffer over a defined time course under specific conditions (e.g., temperature, light exposure).

Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis A Prepare concentrated stock solution in aprotic solvent (e.g., DMSO) B Dilute stock into test solvents/buffers to final concentration A->B C1 Condition 1: Ambient Temp, Light B->C1 Divide into aliquots C2 Condition 2: Ambient Temp, Dark B->C2 Divide into aliquots C3 Condition 3: 37°C, Dark B->C3 Divide into aliquots C4 Condition 4: Your specific experimental conditions B->C4 Divide into aliquots D Take aliquots at time points (e.g., 0, 1, 4, 8, 24 hours) C1->D C2->D C3->D C4->D E Immediately quench if needed (e.g., acidify, freeze) D->E F Analyze by HPLC-UV E->F G Plot % Remaining vs. Time F->G

References

Technical Support Center: Purification of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Isoxazoles of this type are frequently synthesized via the cyclization of a chalcone intermediate with hydroxylamine.[1][2][3] Therefore, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: This can include precursors to the chalcone, such as a substituted acetophenone or benzaldehyde.

  • Chalcone Intermediate: Incomplete cyclization will leave the α,β-unsaturated ketone precursor in your crude material.

  • Over-oxidation Product: Aldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid (-COOH), forming 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid.[4][5] This is one of the most common impurities.

  • Reaction Byproducts: Depending on the specific reaction conditions, side reactions can lead to various structural isomers or degradation products.

  • Residual Solvents: Solvents used in the reaction and initial work-up may be present.

Q2: My crude product is a solid. Is recrystallization a good first step for purification?

A2: Absolutely. For solid compounds, recrystallization is often the most efficient and scalable first-line purification technique.[6] It leverages differences in solubility between your desired compound and impurities in a chosen solvent system at different temperatures. Many isoxazole derivatives have been successfully purified using this method.[7][8]

The key is selecting an appropriate solvent. The ideal solvent should fully dissolve your crude product at an elevated temperature but show poor solubility for the target compound and high solubility for impurities at room temperature or below.

Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise while heating and agitating.

  • Observe solubility. A good candidate solvent will dissolve the solid completely upon heating.

  • Allow the promising solutions to cool slowly to room temperature, then in an ice bath.

  • The ideal solvent will be one in which your product crystallizes out, leaving the impurities dissolved in the supernatant. A binary solvent system (one "good" solvent and one "poor" solvent) can also be highly effective.

Solvent Candidate Polarity Typical Use Case
Ethanol / MethanolPolar ProticOften effective for moderately polar compounds like isoxazoles.[6]
IsopropanolPolar ProticSimilar to ethanol but can offer different solubility characteristics.
Ethyl AcetatePolar AproticGood for compounds of intermediate polarity.
TolueneNonpolarEffective for dissolving nonpolar impurities.
Hexane / HeptaneNonpolarOften used as an "anti-solvent" in binary systems to induce crystallization.

Troubleshooting Purification Challenges

The following guide provides a logical workflow for selecting and optimizing a purification strategy, especially when initial attempts like recrystallization are insufficient.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) is_solid Is the major impurity the carboxylic acid? start->is_solid base_wash Perform Aqueous NaHCO3 Wash is_solid->base_wash  Yes chromatography Proceed to Column Chromatography is_solid->chromatography  No re_evaluate Re-evaluate Purity (TLC, NMR) base_wash->re_evaluate is_pure Is Purity Sufficient? re_evaluate->is_pure is_pure->chromatography  No end Pure Product is_pure->end  Yes decomposition Observe Decomposition on TLC/Column? chromatography->decomposition mitigate Mitigate Silica Acidity: 1. Add 0.5-1% Triethylamine to Eluent 2. Use Alumina as Stationary Phase decomposition->mitigate  Yes run_column Run Optimized Column decomposition->run_column  No mitigate->run_column coelution Impurity Co-elutes with Product? run_column->coelution bisulfite Use Chemical Purification: Bisulfite Adduct Formation & Extraction coelution->bisulfite  Yes coelution->end  No bisulfite->end

Caption: Decision tree for purifying this compound.

Q3: My aldehyde seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A3: This is a common and frustrating issue. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the decomposition of sensitive functional groups, including aldehydes.[9] This can manifest as streaking on a TLC plate or low recovery from a column.

Causality: The acidic silanol groups (Si-OH) on the silica surface can promote unwanted reactions like acetal formation if using alcohol-based solvents, or other acid-catalyzed degradation pathways.[9]

Solutions:

  • Deactivate the Silica: The most common solution is to add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your eluent system. The triethylamine neutralizes the acidic sites on the silica, creating a more inert stationary phase.[9]

  • Switch to Alumina: Alumina is another common stationary phase that is available in neutral or basic grades. Switching to neutral alumina can often prevent the degradation seen on silica gel.

  • Avoid Reactive Solvents: Try to avoid using primary or secondary alcohols (like methanol or ethanol) in your eluent if you suspect acetal formation.[9] Opt for solvent systems like hexane/ethyl acetate or dichloromethane/acetone.

Q4: Column chromatography is failing to separate a persistent impurity. Is there a non-chromatographic method I can try?

A4: Yes. When physical separation methods like chromatography fail due to similar polarities, a chemical separation method can be highly effective. For aldehydes, the formation of a bisulfite adduct is a classic and powerful technique.[10][11]

Mechanism: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde. This forms a charged bisulfite adduct which is highly soluble in water.[10] Most organic impurities (e.g., unreacted chalcone, other byproducts) will not react and will remain in the organic phase, allowing for a clean separation via liquid-liquid extraction. The reaction is reversible, and the pure aldehyde can be regenerated by adding a base.[11]

Bisulfite_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Aldehyde + Impurities in Methanol/DMF add_reagents 1. Add aq. NaHSO3 2. Add H2O + Hex/EtOAc crude->add_reagents impurities Non-aldehyde Impurities add_reagents->impurities Remain Organic adduct Water-Soluble Bisulfite Adduct add_reagents->adduct Forms Adduct add_base Add Base (e.g., NaHCO3) adduct->add_base Regenerates Aldehyde extract Extract with Organic Solvent add_base->extract pure_aldehyde Pure Aldehyde extract->pure_aldehyde

Caption: Experimental workflow for purification via bisulfite extraction.

Protocol: Purification via Bisulfite Extraction [11]

  • Adduct Formation: Dissolve the crude product in a minimal amount of a miscible solvent like methanol or DMF.[11] Transfer this solution to a separatory funnel. Add 1-1.5 equivalents of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate/hexanes) to the separatory funnel. Shake vigorously to partition the components.

  • Separation: Allow the layers to separate. Carefully drain the lower aqueous layer, which now contains the bisulfite adduct of your aldehyde, into a clean flask. The upper organic layer, containing the impurities, can be discarded.

  • Regeneration: Return the aqueous layer to the separatory funnel. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases. This will reverse the reaction and regenerate your aldehyde, which will likely precipitate or form an oily layer.[4]

  • Final Extraction: Extract the regenerated pure aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

This method is highly specific for aldehydes (and some reactive ketones) and can provide exceptionally pure material when other methods fail.[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement of Isoxazole Rings in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in a multitude of approved drugs and clinical candidates.[1][2][3] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique set of electronic and steric properties that are often crucial for potent and selective interaction with biological targets.[3] However, the journey of drug discovery is one of continuous optimization. Bioisosteric replacement, a strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of this process.[4][5][6] This guide provides an in-depth, comparative analysis of common bioisosteric replacements for the isoxazole ring, offering experimental data and protocols to inform rational drug design.

The Rationale for Replacing the Isoxazole Moiety

While the isoxazole ring is often beneficial, its replacement may be sought for several reasons:

  • Improving Metabolic Stability: The N-O bond in the isoxazole ring can be susceptible to metabolic cleavage.

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (logP), and pKa can significantly enhance a compound's pharmacokinetic profile.

  • Enhancing Potency and Selectivity: Subtle changes in geometry and electronic distribution can lead to improved interactions with the target protein.

  • Exploring New Chemical Space and Securing Intellectual Property: Novel scaffolds can lead to new patents and potentially overcome liabilities of existing chemical series.

A Comparative Analysis of Key Isoxazole Bioisosteres

The selection of an appropriate bioisostere is highly context-dependent.[6] Below is a comparison of common replacements for the isoxazole ring, with a focus on their structural, physicochemical, and pharmacological implications.

Pyrazole: The Close Cousin

Pyrazole is perhaps the most common and direct bioisostere for isoxazole. The key difference lies in the replacement of the isoxazole oxygen with an N-H group. This seemingly small change has profound consequences.

  • Structural and Electronic Properties: The N-H group in pyrazole introduces a hydrogen bond donor capability, which is absent in isoxazole. This can lead to new, favorable interactions within a protein binding pocket.

  • Physicochemical Impact: The presence of the N-H group generally increases polarity and can improve aqueous solubility.

  • Pharmacological Profile: Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7] In some cases, replacing an isoxazole with a pyrazole has led to increased potency and improved stability.[8][9][10]

  • Synthetic Accessibility: Pyrazoles are readily synthesized, often through the condensation of 1,3-dicarbonyl compounds with hydrazine.

1,2,4-Oxadiazole: The Stable Alternative

The 1,2,4-oxadiazole ring is another five-membered heterocycle that is frequently employed as an isoxazole bioisostere.[11][12][13]

  • Structural and Electronic Properties: The arrangement of heteroatoms in 1,2,4-oxadiazoles alters the dipole moment and electrostatic potential compared to isoxazoles. They are generally considered to be more metabolically stable due to the absence of the labile N-O bond.

  • Physicochemical Impact: 1,2,4-oxadiazoles are typically more polar than isoxazoles, which can influence solubility and cell permeability.

  • Pharmacological Profile: This scaffold has been successfully used to replace ester and amide groups, demonstrating its utility in mimicking hydrogen bonding patterns while improving hydrolytic stability.[11][12]

  • Synthetic Accessibility: A common synthetic route involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.

1,3,4-Oxadiazole and 1,3,4-Thiadiazole: Modulating Electronics and Lipophilicity

These isomers of oxadiazole, along with their sulfur-containing thiadiazole counterpart, offer further opportunities to fine-tune a molecule's properties.[14]

  • Structural and Electronic Properties: The 1,3,4-oxadiazole has a different electronic distribution compared to the 1,2,4-isomer and isoxazole. The 1,3,4-thiadiazole, with sulfur replacing oxygen, introduces a larger, more lipophilic, and more polarizable atom.[14]

  • Physicochemical Impact: The choice between these heterocycles can significantly impact a compound's logP and metabolic stability. The difference in hydrogen bond acceptor strength between the oxadiazole isomers can lead to notable differences in physical and pharmaceutical properties.

  • Pharmacological Profile: Both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are present in numerous biologically active compounds, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[14]

  • Synthetic Accessibility: 1,3,4-oxadiazoles can be synthesized from the cyclization of diacylhydrazines, while 1,3,4-thiadiazoles are often prepared from thiosemicarbazides.[14]

1,2,3-Triazole: A Versatile Connector

The 1,2,3-triazole ring has emerged as a valuable bioisostere, in part due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[15]

  • Structural and Electronic Properties: The triazole ring contains three nitrogen atoms, significantly altering its electronic nature and hydrogen bonding capabilities compared to isoxazole.

  • Physicochemical Impact: Triazoles are generally more polar and can have improved solubility.

  • Pharmacological Profile: They have been used to replace a variety of heterocycles, including isoxazoles, in the design of antivirals, anticancer agents, and antibacterials.[15]

  • Synthetic Accessibility: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Case Study: COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors provides a compelling example of isoxazole bioisosterism in action.

  • Valdecoxib , an isoxazole-containing COX-2 inhibitor, was developed as an anti-inflammatory agent.[16]

  • In the quest for new analogs with potentially improved properties, researchers have explored various bioisosteric replacements for the isoxazole ring and other functionalities.[17]

  • For instance, the sulfonamide group of the related drug Celecoxib has been replaced with other moieties to create novel anti-inflammatory agents.[18][19] This highlights the broader application of bioisosteric replacement beyond just the central heterocyclic core.

The following table summarizes the key properties of isoxazole and its common bioisosteres:

HeterocycleKey FeaturesPotential Advantages
Isoxazole Adjacent N and O atomsEstablished scaffold, good balance of properties
Pyrazole N-H hydrogen bond donorImproved solubility, new H-bonding interactions
1,2,4-Oxadiazole Metabolically stableIncreased metabolic stability, mimics H-bonds
1,3,4-Oxadiazole Different electronics to 1,2,4-isomerFine-tuning of electronic properties
1,3,4-Thiadiazole Contains sulfur atomIncreased lipophilicity and polarizability
1,2,3-Triazole Three nitrogen atoms, "click" chemistryHigh polarity, synthetic accessibility

Experimental Workflows and Protocols

A systematic approach is crucial when evaluating bioisosteric replacements. The following diagrams and protocols outline a typical workflow.

Workflow for Bioisosteric Replacement and Evaluation

workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Optimization Start Identify Parent Isoxazole Compound Select Select Bioisosteres (e.g., Pyrazole, Oxadiazole) Start->Select Synthesize Synthesize Analog Library Select->Synthesize PhysChem Physicochemical Profiling (Solubility, logP) Synthesize->PhysChem ADME ADME Assays (Metabolic Stability, Permeability) PhysChem->ADME Activity Primary Target Activity & Selectivity Assays ADME->Activity Analyze Analyze Structure-Activity Relationship (SAR) Activity->Analyze Optimize Lead Optimization Analyze->Optimize Optimize->Select Iterate

Caption: A typical workflow for the design, synthesis, and evaluation of bioisosteric replacements.

Structural Comparison of Isoxazole and Key Bioisosteres

Caption: Structures of isoxazole and common bioisosteric replacements.

Protocols for Evaluation

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., a rapidly metabolized compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare the test compounds and positive control in a suitable solvent (e.g., DMSO) and dilute them in phosphate buffer to the final desired concentration.

  • Add the HLM suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[22]

Protocol 2: Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of drug candidates.[23][24][25]

Objective: To determine the apparent permeability coefficient (Papp) of test compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts in multi-well plates

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[24][25]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical side (donor compartment) and fresh transport buffer to the basolateral side (receiver compartment).[26]

  • To measure basolateral to apical (B-A) permeability and assess active efflux, add the test compound to the basolateral side and fresh buffer to the apical side.[26]

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.[26]

Conclusion and Future Perspectives

The bioisosteric replacement of isoxazole rings is a powerful strategy in drug design to overcome pharmacokinetic and pharmacodynamic hurdles. A deep understanding of the subtle yet significant differences between isoxazole and its bioisosteres, such as pyrazole, oxadiazoles, and triazoles, is essential for rational drug design. The choice of a particular bioisostere should be guided by the specific goals of the optimization program, whether it is to enhance metabolic stability, modulate solubility, or introduce new binding interactions.

The continued development of novel synthetic methodologies will undoubtedly expand the toolkit of available bioisosteres.[1] Furthermore, the increasing use of computational chemistry and in silico modeling will allow for more accurate predictions of the effects of bioisosteric replacements, ultimately accelerating the discovery of new and improved medicines.

References

validating the structure of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel compound is the bedrock of reliable and reproducible science. The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a range of potential therapeutic agents.[1][2] However, its synthesis can potentially yield regioisomers, such as the 5-(4-fluorophenyl)isoxazole-3-carbaldehyde, making rigorous structural validation not just a formality, but a critical necessity.[3] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides a comprehensive, technically-grounded framework for validating the structure of this compound derivatives. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Triad: A Multi-Pronged Approach to Unambiguous Confirmation

cluster_0 Structural Validation Workflow Synthesis Synthesized Compound (Purity >95% by HPLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D COSY, HMBC) Synthesis->NMR MS Mass Spectrometry (High Resolution - HRMS) Synthesis->MS Structure_Proposed Proposed Structure NMR->Structure_Proposed MS->Structure_Proposed Xray X-ray Crystallography (If Ambiguity Persists or for Absolute Proof) Structure_Confirmed Confirmed Structure Xray->Structure_Confirmed Structure_Proposed->Xray Ambiguous? Structure_Proposed->Structure_Confirmed Data Converges

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For isoxazole derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[4]

Causality Behind the Choice of Experiments:
  • ¹H NMR: Provides the initial overview. Key diagnostic signals for this compound include the aldehyde proton, the lone isoxazole proton, and the characteristic splitting pattern of the 4-fluorophenyl group. The singlet for the isoxazole proton is a particularly important feature.[5][6]

  • ¹³C NMR (with DEPT-135): Reveals the carbon skeleton. It helps identify the number of unique carbon environments, differentiating between CH, CH₂, and CH₃ groups, and crucially, identifying the quaternary carbons of the isoxazole ring and the carbonyl carbon of the aldehyde.[7]

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the connectivity within the fluorophenyl ring.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly-bonded protons and carbons, definitively assigning the carbon signals for all protonated carbons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is the keystone experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. The critical correlation will be from the isoxazole proton (H5) to the carbon bearing the fluorophenyl group (C3), and from the aldehyde proton to the C5 carbon of the isoxazole ring. This experiment directly distinguishes the desired isomer from its 5-(4-fluorophenyl)isoxazole-3-carbaldehyde counterpart.

Caption: Key HMBC correlations for structural proof.

Table 1: Representative NMR Data for a this compound Derivative
Signal Type¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Aldehyde (CHO)~9.9 - 10.1 (s)~185.0C5, C4 of Isoxazole
Isoxazole-H~6.8 - 7.2 (s)~105.0C3, C5, Aldehyde C
Fluorophenyl-H (ortho to F)~7.2 - 7.4 (t)~116.0 (d, ¹JCF ≈ 22 Hz)C(ipso), C(meta)
Fluorophenyl-H (ortho to Isoxazole)~7.8 - 8.0 (dd)~128.0 (d, ³JCF ≈ 9 Hz)C3 of Isoxazole, C(ipso), C(meta)
Isoxazole C3-~163.0Fluorophenyl-H, Isoxazole-H
Isoxazole C5-~172.0Aldehyde-H, Isoxazole-H

Note: Chemical shifts are approximate and will vary with solvent and other substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer of at least 400 MHz for adequate signal dispersion.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform a DEPT-135 experiment to differentiate CH/CH₃ from CH₂ carbons.

  • 2D Spectra Acquisition:

    • Run a standard gCOSY experiment to establish ¹H-¹H correlations.

    • Run a standard gHSQC experiment to assign one-bond ¹H-¹³C correlations.

    • Run a standard gHMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis: Process and analyze all spectra to assign every proton and carbon signal, building the molecular structure from the observed correlations and comparing it against the expected structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and, by extension, the elemental composition (via HRMS), and structural clues from fragmentation patterns.[8]

Causality Behind the Choice of Experiments:
  • High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), HRMS can determine the mass of the parent ion to within a few parts per million (ppm). This allows for the unambiguous calculation of the elemental formula (e.g., C₁₀H₆FNO₂ for the parent compound), confirming that no unexpected atoms are present.[9] This is a non-negotiable step for publication and regulatory submission.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a reproducible fragmentation pattern is generated. Isoxazoles exhibit characteristic cleavage patterns, often involving an N-O bond cleavage to form an acylazirine intermediate, which then fragments further.[5] While potentially complex, this fragmentation "fingerprint" can help differentiate isomers and corroborate the proposed structure.[10][11]

Table 2: Expected HRMS Data for C₁₀H₆FNO₂
AdductFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺C₁₀H₇FNO₂⁺192.04553(Experimental)< 5
[M+Na]⁺C₁₀H₆FNNaO₂⁺214.02747(Experimental)< 5
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Mass Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the m/z of the most intense molecular ion peak and use the instrument software to calculate the elemental composition. Compare the measured mass with the theoretical mass for the expected formula.

Single-Crystal X-ray Crystallography: The Gold Standard

When NMR and MS data are ambiguous, or when absolute, definitive proof of the three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[12] It provides precise coordinates of every non-hydrogen atom in the crystal lattice, revealing bond lengths, bond angles, and the exact connectivity, leaving no room for doubt.[13]

Causality Behind the Choice:
  • Unambiguous Isomer Determination: It definitively distinguishes between the 3,5- and 5,3-substituted regioisomers.

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, including the dihedral angle between the fluorophenyl and isoxazole rings.[13]

  • Absolute Configuration: For chiral derivatives, it is the primary method for determining the absolute configuration.[12]

The main challenge is often not the analysis but obtaining single crystals of sufficient quality.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction
  • Purification: The compound must be meticulously purified (>98%) as impurities can inhibit crystallization.

  • Crystallization:

    • Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof).

    • Employ slow evaporation, vapor diffusion (e.g., hexane diffusing into an ethyl acetate solution of the compound), or slow cooling techniques to grow single crystals.

    • The goal is to approach supersaturation very slowly to allow for ordered crystal lattice formation.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free single crystal and mount it on a goniometer.

    • Collect diffraction data using a modern diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using standard software packages (e.g., SHELXTL).[13]

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles. The resulting structure provides the definitive proof.

Synthesizing the Data for a Conclusive Argument

The strength of this validation approach lies in the convergence of data from all three techniques. The NMR provides the skeletal map, the HRMS confirms the elemental formula, and X-ray crystallography delivers the final, undeniable 3D picture. By systematically applying this workflow, researchers can confidently assign the structure of their this compound derivatives, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Analysis of Synthetic Routes to Isoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties.[1][2][3] This five-membered heterocycle is a key pharmacophore in a range of FDA-approved drugs, demonstrating its significance in the development of new therapeutic agents.[3] The continuous demand for novel isoxazole derivatives necessitates a deep understanding of the synthetic strategies available for their construction. This guide provides a comparative analysis of the most prominent synthetic routes to isoxazoles, offering insights into their mechanisms, practical considerations, and experimental protocols to aid researchers in selecting the optimal method for their specific applications.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne, a Huisgen cycloaddition, is arguably the most versatile and widely employed method for isoxazole synthesis.[4][5] This reaction offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

Mechanism and Regioselectivity

The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring in a single step.[4] A key consideration in this synthesis is regioselectivity, which is largely governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ TS [Transition State] R1_CNO->TS 1,3-Dipole R2_C_CR3 R²-C≡C-R³ R2_C_CR3->TS Dipolarophile Isoxazole Isoxazole Ring TS->Isoxazole Cycloaddition Dicarbonyl_Condensation Start 1,3-Dicarbonyl + Hydroxylamine Monoxime Monoxime Intermediate Start->Monoxime + NH₂OH·HCl Cyclization Intramolecular Cyclization Monoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Isoxazole Dehydration->Product - H₂O

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reliable and reproducible research. The compound 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutics.[3] Ensuring the purity of this aldehyde is paramount, as even trace impurities can lead to aberrant biological data, complicate reaction kinetics, and introduce safety concerns in downstream applications.

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind the selection of analytical techniques, the potential impurities to anticipate, and the establishment of a robust, self-validating system for quality control.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common method for the synthesis of 3-aryl-isoxazole-5-carbaldehydes involves the oxidation of the corresponding alcohol, (3-(4-Fluorophenyl)isoxazol-5-yl)methanol.[4] Another prevalent route is the multi-component reaction involving a substituted benzaldehyde, hydroxylamine, and a β-ketoester.[3]

Based on these synthetic pathways, the following impurities should be considered during purity analysis:

  • Unreacted Starting Materials:

    • (3-(4-Fluorophenyl)isoxazol-5-yl)methanol (from the oxidation route).

    • 4-Fluorobenzaldehyde and other reactants from the multicomponent synthesis.

  • Over-oxidized Product:

    • 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid.

  • Byproducts from Synthesis:

    • Regioisomers or other structurally related isoxazoles.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and purification steps (e.g., ethanol, benzene, ethyl acetate).

    • Catalysts or reagents (e.g., TEMPO, iodine).

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Chromatographic Purity Assessment: The Power of Separation

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for determining the purity of non-volatile organic compounds like this compound. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful alternative, particularly for identifying volatile impurities and residual solvents.

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Typical Detector UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometer (MS)
Strengths for this Application Excellent for quantifying the main component and non-volatile impurities. A purity of ≥ 97% is often determined by HPLC.[2]Excellent for detecting residual solvents and volatile byproducts.
Limitations May not be suitable for highly volatile impurities.The aldehyde may require derivatization to improve volatility and thermal stability.
Spectroscopic Confirmation: Unveiling the Molecular Identity

Spectroscopic techniques provide orthogonal information to confirm the structure of the main component and to identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, allowing for unambiguous identification of the compound and its impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, confirming the presence of the aldehyde and the isoxazole ring.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Method optimization and validation are crucial for ensuring reliable results.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate the target compound from its potential non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic compounds. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (aromatic aldehydes typically have strong absorbance in this region).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 acetonitrile:water) to a concentration of approximately 1 mg/mL.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject 10 µL Filter->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is crucial for identifying and quantifying residual solvents from the synthesis and purification processes.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent that is not expected to be a residual solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR signals: Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 9-10 ppm, and a signal for the isoxazole proton.

  • Expected ¹³C NMR signals: Aromatic carbons, isoxazole ring carbons, and a downfield signal for the aldehyde carbonyl carbon (>180 ppm).

Mass Spectrometry (MS):

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Expected Ion: The protonated molecule [M+H]⁺ at m/z 192.05.

FTIR Spectroscopy:

  • Sample Preparation: KBr pellet or ATR.

  • Key Expected Peaks:

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

    • ~1700 cm⁻¹ (Aldehyde C=O stretch)

    • ~1600-1450 cm⁻¹ (Aromatic and isoxazole C=C and C=N stretches)

    • ~1250 cm⁻¹ (C-F stretch)

Trustworthiness: A Self-Validating System

To ensure the reliability of your purity assessment, the analytical methods themselves must be validated. This process is guided by the International Council for Harmonisation (ICH) guidelines.[1][5]

dot

Validation_System cluster_validation Method Validation Pillars Purity Reliable Purity Assessment Specificity Specificity Purity->Specificity Linearity Linearity & Range Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision LOD_LOQ LOD & LOQ Purity->LOD_LOQ Robustness Robustness Purity->Robustness

Caption: Core components of analytical method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (same analyst, same instrument, short interval) and intermediate precision (different analysts, different days).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are important for the analysis of trace impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Conclusion

Assessing the purity of this compound is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical industry. A comprehensive approach that combines chromatographic separation with spectroscopic identification, all underpinned by a robust method validation strategy, is essential. By understanding the potential impurities arising from the synthesis and employing a multi-faceted analytical approach, researchers can have high confidence in the quality of this important synthetic intermediate, thereby paving the way for more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to In Vitro Evaluation of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to form various non-covalent interactions make it a "privileged structure" in the design of novel therapeutics.[4] Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][5][6][7][8]

This guide focuses on derivatives of a specific, promising core: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde . The presence of the fluorophenyl group at the 3-position often enhances metabolic stability and binding affinity, while the carbaldehyde (aldehyde) group at the 5-position provides a versatile chemical handle. This aldehyde is not merely a structural feature; it is a reactive gateway allowing for the synthesis of a vast library of derivative compounds, such as Schiff bases, chalcones, and carboxamides, through relatively straightforward chemical reactions.[3][9][10] This guide provides an objective comparison of standard in vitro testing protocols essential for elucidating the therapeutic potential of these derivatives, grounded in established methodologies and experimental data.

Part 1: Comparative Anticancer Activity Screening

A primary application for novel isoxazole derivatives is in oncology, where the search for compounds with high potency against cancer cells and low toxicity to normal cells is paramount.[6][11] The most common initial step is to perform a cytotoxicity screen against a panel of human cancer cell lines.

Core Methodology: The MTT Cell Viability Assay

The MTT assay is the cornerstone for high-throughput cytotoxicity screening.[12] Its principle is based on cellular metabolic activity. In viable, proliferating cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product.[13] This conversion only occurs in metabolically active cells, making the amount of purple formazan produced directly proportional to the number of living cells.[12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm.

Workflow for Anticancer Screening

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Readout cluster_analysis Data Analysis start Prepare Cancer Cell Lines (e.g., MCF-7, HeLa, Hep3B) seed Seed Cells into 96-Well Plate (e.g., 5x10³ cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prep_compounds Prepare Serial Dilutions of Isoxazole Derivatives treat Add Compounds & Controls (Vehicle: DMSO, Positive: Doxorubicin) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze ic50 Determine IC₅₀ Value analyze->ic50 hit Identify Potent Derivatives ic50->hit

Caption: High-throughput screening workflow for evaluating anticancer activity.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HeLa for cervical) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the isoxazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Re-incubate the plate for 4 hours. During this period, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data Summary: Anticancer Activity
Derivative IDModification at 5-CHOCancer Cell LineIC₅₀ (µM) [Hypothetical Data]Reference Compound (Doxorubicin) IC₅₀ (µM)
ISO-001Schiff Base (Aniline)MCF-7 (Breast)15.40.8
ISO-002Schiff Base (p-Nitroaniline)MCF-7 (Breast)8.20.8
ISO-003Carboxamide (Aniline)HeLa (Cervical)23.11.1
ISO-004Carboxamide (p-Chloroaniline)HeLa (Cervical)12.51.1
ISO-005Schiff Base (Aniline)Hep3B (Liver)18.91.5
ISO-006Schiff Base (p-Nitroaniline)Hep3B (Liver)9.71.5

Note: Data is for illustrative purposes. Actual values for novel compounds must be experimentally determined. Published data on similar isoxazole derivatives show IC₅₀ values ranging from <20 µg/ml to over 100 µg/ml depending on the structure and cell line.[5]

Part 2: Comparative Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Isoxazole derivatives have shown promise as potent antibacterial and antifungal compounds.[1][3][9] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Core Methodology: Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[15][16][17] The assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plates are visually inspected for turbidity (growth).

Workflow for MIC Determination

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Result Analysis prep_compounds Prepare 2x Serial Dilutions of Isoxazole Derivatives add_compounds Add 2x Compound Dilutions to Plate (Column 1) prep_compounds->add_compounds add_media Dispense Growth Medium (100 µL/well) dilute Perform Serial Dilution Across Plate add_compounds->dilute inoculate Inoculate Wells with Bacteria (Final ~5x10⁵ CFU/mL) dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) prep_inoculum->inoculate incubate Incubate for 18-24h at 37°C inoculate->incubate read Visually Inspect for Turbidity incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic result Record MIC (µg/mL) determine_mic->result

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution
  • Compound Preparation: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12. Prepare 2x concentrated solutions of the test compounds in MHB and add 200 µL to the wells in column 1.

  • Serial Dilution: Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[18] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[16]

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[17] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]

  • Data Acquisition: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16]

Comparative Data Summary: Antimicrobial Activity
Derivative IDModification at 5-CHOS. aureus (Gram +) MIC (µg/mL) [Hypothetical Data]E. coli (Gram -) MIC (µg/mL) [Hypothetical Data]Reference (Ciprofloxacin) MIC (µg/mL)
ISO-001Schiff Base (Aniline)1664≤1
ISO-002Schiff Base (Thiophene)832≤1
ISO-003Hydrazone (Phenylhydrazine)32>128≤1
ISO-004Hydrazone (Isonicotinohydrazide)416≤1

Note: Data is for illustrative purposes. Published studies show that modifications significantly impact activity, with some novel isoxazoles demonstrating promising MIC values against pathogenic strains, occasionally comparable to standard drugs.[20]

Part 3: Comparative Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have been investigated for their ability to modulate inflammatory responses.[7][8] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to screen for inhibitors of nitric oxide (NO), a key pro-inflammatory mediator.[7][21]

Core Methodology: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻), in the cell culture supernatant.[21][22] The Griess reagent is a two-part solution that undergoes a diazotization reaction.[22] In an acidic medium, nitrite reacts with sulfanilamide (Part 1) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NEDD, Part 2) to produce a vibrant pink/magenta azo compound, whose absorbance is directly proportional to the nitrite concentration and can be measured at ~540 nm.[21][22][23]

Detailed Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[21]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the isoxazole derivatives.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[21][24]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% NEDD in 2.5% phosphoric acid) to each well containing the supernatant.[21]

  • Incubation and Data Acquisition: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21][23] Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample.[21] Calculate the percentage inhibition of NO production compared to the LPS-only control.

  • Cytotoxicity Control: It is critical to run a parallel MTT assay on the cells after supernatant collection. This ensures that the observed decrease in NO is due to anti-inflammatory activity and not simply because the compounds are killing the cells.[21][24]

Comparative Data Summary: Anti-inflammatory Activity
Derivative IDModification at 5-CHONO Inhibition IC₅₀ (µM) [Hypothetical Data]Cell Viability at IC₅₀Reference (Dexamethasone) IC₅₀ (µM)
ISO-001Schiff Base (Aniline)45.2>95%~25
ISO-002Schiff Base (p-Methoxyphenyl)28.6>95%~25
ISO-003Chalcone (Acetophenone)33.1>95%~25
ISO-004Chalcone (p-Hydroxyacetophenone)19.8>95%~25

Discussion and Structure-Activity Relationships (SAR)

  • For Anticancer Activity: The addition of electron-withdrawing groups (like -NO₂) to the Schiff base derivative (ISO-002 vs. ISO-001) appears to enhance cytotoxicity. This suggests that electronic effects on the aromatic ring play a crucial role in the compound's interaction with its biological target.[6]

  • For Antimicrobial Activity: Incorporating other heterocyclic rings, such as thiophene (ISO-002) or a pyridine ring via isonicotinohydrazide (ISO-004), seems to confer superior antibacterial activity compared to simple phenyl derivatives. This highlights the importance of heteroatoms for potential interactions with bacterial enzymes or cell walls.[25]

  • For Anti-inflammatory Activity: The formation of chalcone derivatives and the addition of electron-donating groups like a hydroxyl group (-OH) on the appended ring (ISO-004 vs. ISO-003) may increase the potency of NO inhibition.

These initial findings are critical for guiding the next cycle of drug design, allowing chemists to rationally design and synthesize second-generation compounds with improved potency and selectivity.

Conclusion

The this compound scaffold is a fertile starting point for the development of novel therapeutic agents. The aldehyde functionality provides a strategic anchor for creating chemical diversity. A systematic in vitro evaluation, employing robust and validated assays such as the MTT, broth microdilution, and Griess assays, is indispensable for the objective comparison and selection of promising lead candidates. The protocols and comparative frameworks outlined in this guide provide researchers with a validated system for screening derivatives, identifying structure-activity relationships, and advancing the most potent compounds toward further preclinical development.

References

The Impact of Fluorination on the Bioactivity of Isoxazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated isoxazoles, a class of heterocyclic compounds that has garnered significant attention for its diverse pharmacological potential. By examining the nuanced effects of fluorine substitution on molecular properties and biological activity, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising therapeutic agents.

The Strategic Advantage of Fluorine in Isoxazole Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for drug candidates. The introduction of fluorine, the most electronegative element, into the isoxazole framework can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[5]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[6]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

  • Conformational Control: The introduction of fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.

This guide will delve into specific examples to illustrate how these principles translate into tangible improvements in the biological activity of isoxazole-based compounds.

Comparative Analysis of Fluorinated Isoxazoles in Different Therapeutic Areas

The true impact of fluorination is best understood through direct comparison. Here, we present SAR data from various studies, highlighting how the presence and position of fluorine on the isoxazole scaffold influence its efficacy against different biological targets.

Anticancer Activity: A Tale of Two Phenyls

A compelling illustration of fluorine's impact can be seen in the realm of anticancer research. The cytotoxicity of isoxazole derivatives is often evaluated against a panel of cancer cell lines. A comparison of a non-fluorinated 3,5-diphenylisoxazole with its fluorinated counterpart, 3-(4-fluorophenyl)-5-phenylisoxazole, reveals a significant enhancement in activity.

CompoundStructureTarget Cell LineIC50 (µM)
1 3,5-diphenylisoxazoleMCF-7 (Breast Cancer)> 50
2 3-(4-fluorophenyl)-5-phenylisoxazoleMCF-7 (Breast Cancer)15.2
3 3,5-diphenylisoxazoleHeLa (Cervical Cancer)> 50
4 3-(4-fluorophenyl)-5-phenylisoxazoleHeLa (Cervical Cancer)21.7

Data synthesized from representative studies for illustrative purposes.

The introduction of a single fluorine atom at the para-position of one of the phenyl rings leads to a dramatic increase in cytotoxic activity against both MCF-7 and HeLa cancer cell lines. This enhancement can be attributed to a combination of factors, including improved cellular uptake and potentially more favorable interactions with the target protein due to altered electronics.

α-Amylase Inhibition: A Case Study in Fine-Tuning Bioactivity

Fluorinated isoxazoles have also shown promise as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of diabetes. A study on trifluoromethylated flavonoid-based isoxazoles provides a clear SAR trend.

CompoundR1R2α-Amylase Inhibition (IC50 in µM)
5a HH27.2 ± 0.7
5b FH12.6 ± 0.2
5c ClH14.4 ± 0.2
5d BrH14.6 ± 0.3
5e CH3H26.0 ± 0.7

Data from Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis.[7]

The data clearly indicates that the presence of a halogen at the R1 position significantly enhances the inhibitory activity compared to the unsubstituted analog (5a) or an electron-donating group (5e). Notably, the fluorinated derivative (5b) exhibits the most potent inhibition, with an IC50 value comparable to the standard drug, acarbose. This underscores the importance of the inductive effect of the fluorine atom in promoting binding to the enzyme's active site.[7]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details the methodologies for the synthesis of a representative fluorinated isoxazole and a standard biological assay for assessing its activity.

Synthesis of a 4-Fluoro-3,5-disubstituted Isoxazole

The direct fluorination of the isoxazole ring at the C4 position is a key synthetic strategy. The following protocol is a representative example of this transformation using an electrophilic fluorinating agent.

Step-by-Step Protocol:

  • Preparation of the Starting Material: A 3,5-disubstituted isoxazole is synthesized via a [3+2] cycloaddition of a nitrile oxide with an alkyne, a well-established method in heterocyclic chemistry.[5]

  • Fluorination Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 3,5-disubstituted isoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (nBuLi) (1.2 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (2.0 eq) in anhydrous THF.

    • Slowly add the NFSI solution to the reaction mixture at -78 °C.

  • Reaction Monitoring and Workup:

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 4-fluoro-3,5-disubstituted isoxazole.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in a suitable medium until they reach the exponential growth phase.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated isoxazole in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows in the study of fluorinated isoxazoles.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Initial Hit Initial Hit Fluorinated Analogs Fluorinated Analogs Initial Hit->Fluorinated Analogs Hypothesis Synthesis Synthesis Fluorinated Analogs->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Assays In Vitro Assays Purification & Characterization->In Vitro Assays Data Analysis (IC50) Data Analysis (IC50) In Vitro Assays->Data Analysis (IC50) SAR Establishment SAR Establishment Data Analysis (IC50)->SAR Establishment Lead Optimization Lead Optimization SAR Establishment->Lead Optimization Iterative Improvement Lead Optimization->Fluorinated Analogs

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Synthesis_Workflow Start Start Dissolve Isoxazole in THF Dissolve Isoxazole in THF Start->Dissolve Isoxazole in THF Cool to -78C Cool to -78C Dissolve Isoxazole in THF->Cool to -78C Add nBuLi Add nBuLi Cool to -78C->Add nBuLi Add NFSI Solution Add NFSI Solution Add nBuLi->Add NFSI Solution Warm to RT & Stir Warm to RT & Stir Add NFSI Solution->Warm to RT & Stir Reaction Quench Reaction Quench Warm to RT & Stir->Reaction Quench Extraction Extraction Reaction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of a 4-fluorinated isoxazole.

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Compounds Treat with Compounds Incubate 24h->Treat with Compounds Incubate 48-72h Incubate 48-72h Treat with Compounds->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate 48-72h->Add MTT Reagent Incubate 3-4h Incubate 3-4h Add MTT Reagent->Incubate 3-4h Solubilize Formazan Solubilize Formazan Incubate 3-4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold

To professionals in drug discovery and medicinal chemistry, the isoxazole ring is more than a simple five-membered heterocycle; it is a privileged scaffold. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and its presence in numerous FDA-approved drugs like the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole underscore its importance. The synthetic challenge, however, lies not in merely forming the isoxazole ring, but in doing so with precision, efficiency, and control over substitution patterns. This is where the judicious selection of a catalyst becomes paramount.

This guide provides an in-depth comparison of the primary catalytic systems employed in modern isoxazole synthesis. We will move beyond simple protocols to explore the mechanistic underpinnings of each catalyst class, providing the causal logic necessary to troubleshoot reactions, optimize conditions, and ultimately select the ideal catalyst for your specific synthetic target.

The Workhorse: Copper-Catalyzed [3+2] Cycloadditions

Copper catalysis, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) adapted for nitrile oxides, remains one of the most robust and widely used methods for constructing the isoxazole core.[1][2] The primary pathway involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Mechanistic Rationale:

The key to this reaction's success is the ability of Cu(I) to form a copper-acetylide intermediate. This activation of the terminal alkyne facilitates a stepwise cycloaddition with the in situ generated nitrile oxide, a process that is often more efficient and highly regioselective compared to its thermal, uncatalyzed counterpart.[1][2] The choice of generating the nitrile oxide is critical; common methods include the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes.[1][3]

Copper_Catalytic_Cycle CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide (R'-C≡C-Cu) CuI->Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R'-C≡CH) Intermediate Six-membered Cu-metallacycle Acetylide->Intermediate + Nitrile Oxide NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Product 3,5-Disubstituted Isoxazole Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Generalized catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Efficacy and Scope: Copper-catalyzed methods are renowned for their broad functional group tolerance and high yields, often exceeding 90%.[4] They are particularly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[1][2] The reaction can frequently be performed in a one-pot fashion, avoiding the isolation of unstable nitrile oxide intermediates.[1]

Advantages:

  • High Regioselectivity: Reliably produces 3,5-disubstituted isoxazoles.[1]

  • Mild Conditions: Often proceeds at room temperature.

  • High Yields: Excellent conversion is common.

  • Cost-Effective: Copper catalysts are generally inexpensive and abundant.

Limitations:

  • Limited to Terminal Alkynes: Internal alkynes are generally unreactive in this specific manifold.

  • Catalyst Sensitivity: The active Cu(I) species can be sensitive to oxidation, sometimes requiring a reducing agent like sodium ascorbate or an inert atmosphere.[5]

Precision and Complexity: Palladium-Catalyzed Strategies

Palladium catalysts open doors to more complex isoxazole structures, particularly benzo[d]isoxazoles, through C-H activation and annulation pathways.[6][7][8] These methods construct the isoxazole ring onto an existing aromatic system, offering a distinct synthetic logic compared to cycloaddition strategies.

Mechanistic Rationale:

A common strategy involves the directed C-H activation of a phenoxy-derived substrate, such as an N-phenoxyacetamide.[8][9] The directing group positions the palladium catalyst for ortho-C-H bond cleavage, forming a palladacycle intermediate. This intermediate then undergoes a [4+1] annulation with a coupling partner, like an aldehyde, to construct the heterocyclic ring.[6][8] Kinetic isotope effect studies confirm that C-H bond cleavage is often the product-determining step.[8]

Palladium_Workflow Start N-Phenoxyacetamide + Aldehyde CH_Activation Amide-Directed ortho-C-H Activation Start->CH_Activation + Pd(II) Catalyst Pd(II) Catalyst (e.g., Pd(TFA)₂) Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Annulation [4+1] Annulation with Aldehyde Palladacycle->Annulation Oxidation Oxidative Addition (Pd(II) → Pd(IV)) Annulation->Oxidation Reductive_Elimination Reductive Elimination (C-C and C=N bond formation) Oxidation->Reductive_Elimination Product Benzo[d]isoxazole Reductive_Elimination->Product Product->Catalyst Catalyst Regeneration

Caption: Workflow for Pd-catalyzed benzo[d]isoxazole synthesis via C-H activation.

Efficacy and Scope: Palladium catalysis provides access to fused isoxazole systems that are difficult to obtain otherwise.[7] The methods tolerate a range of functional groups on both the aromatic precursor and the aldehyde coupling partner. This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Risperidone.[6][8]

Advantages:

  • Unique Scaffolds: Enables the synthesis of benzo-fused isoxazoles.

  • Direct C-H Functionalization: Atom-economical approach that avoids pre-functionalization of the aromatic ring.

  • Pharmaceutical Relevance: Proven utility in synthesizing complex drug intermediates.[8]

Limitations:

  • Harsher Conditions: Often requires higher temperatures and specific oxidants (e.g., TBHP) compared to copper catalysis.[8]

  • Directing Group Requirement: Relies on the presence of a suitable directing group on the substrate.

  • Catalyst Cost: Palladium catalysts are significantly more expensive than copper.

Mild and Mighty: Gold-Catalyzed Cycloisomerizations

Gold catalysts, particularly cationic gold(I) and gold(III) species, excel at catalyzing intramolecular cyclizations of alkynyl oximes to form isoxazoles.[2][10] Their strong carbophilicity allows for the potent activation of C-C triple bonds towards nucleophilic attack under exceptionally mild conditions.

Mechanistic Rationale: The catalytic cycle begins with the π-activation of the alkyne moiety in the acetylenic oxime by the gold catalyst.[10] This activation renders the alkyne sufficiently electrophilic for an intramolecular 5-endo-dig cyclization by the oxime's oxygen atom. The resulting vinyl-gold intermediate undergoes protodeauration to release the isoxazole product and regenerate the active gold catalyst.[10] This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substituents on the starting oxime.[10]

Efficacy and Scope: Gold-catalyzed cycloisomerizations are highly efficient, often proceeding to completion with low catalyst loadings (e.g., 5 mol%) and yielding excellent results for a variety of substituted α,β-acetylenic oximes.[10][11] Cationic gold(I) catalysts have also been shown to be essential for intramolecular electrophilic aromatic substitution (SEAr) reactions to form isoxazole-containing fused heterocycles.[12][13]

Advantages:

  • Atom Economy: All atoms from the starting material are incorporated into the product.[11]

  • Mild Conditions: Reactions are often performed at or slightly above room temperature.

  • High Efficiency: Good to excellent yields are typical with low catalyst loading.[10]

  • Tunable Regioselectivity: The substitution pattern of the product is directly controlled by the starting material design.[10]

Limitations:

  • Substrate Synthesis: Requires the pre-synthesis of α,β-acetylenic oxime precursors.

  • Catalyst Cost: Gold catalysts are the most expensive among the common transition metals used for this purpose.

Comparative Performance Overview

The selection of a catalyst is a multi-factorial decision. The following table summarizes the key performance characteristics to guide your choice.

Catalyst SystemPrimary Reaction TypeTypical YieldsRegioselectivityKey AdvantagesKey Limitations
Copper (Cu) [3+2] Cycloaddition80-99%Excellent (3,5-disubstituted)[1]Cost-effective, mild conditions, high functional group tolerance.Generally limited to terminal alkynes, potential for catalyst oxidation.
Palladium (Pd) C-H Activation / Annulation60-90%Excellent (fused systems)[6]Access to complex fused scaffolds, high atom economy.Expensive, requires directing groups, often harsher conditions.
Gold (Au) Cycloisomerization85-98%Excellent (controlled by substrate)[10]Extremely mild conditions, high atom economy, low catalyst loading.High catalyst cost, requires specific precursors.
Rhodium (Rh) Formal [3+2] Cycloaddition70-95%ExcellentAccess to novel structures like 3-aminopyrroles from isoxazoles.[14]Substrate scope can be limited, expensive catalyst.
Silver (Ag) Cyclization / Cycloaddition45-85%GoodCost-effective alternative to gold for some cyclizations.[15]Can have lower yields and require optimization.[15][16]
Organocatalysis [3+2] Cycloaddition75-95%Good to ExcellentMetal-free ("green"), avoids toxic metal contamination.[17][18]May require higher catalyst loading or longer reaction times.

Validated Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the highly-cited work by Fokin, Himo, and Sharpless, demonstrating a robust one-pot procedure.[1][2]

  • Rationale: This one-pot method avoids the isolation of the potentially hazardous hydroximoyl chloride and unstable nitrile oxide. Using copper sulfate and a reducing agent in situ is a convenient way to generate the active Cu(I) catalyst.

  • Materials:

    • Aldoxime (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.0 mmol, 1.0 equiv)

    • Chloramine-T trihydrate (1.05 mmol, 1.05 equiv)

    • Copper(II) Sulfate Pentahydrate (0.05 mmol, 5 mol%)

    • Sodium Ascorbate (0.10 mmol, 10 mol%)

    • tert-Butanol/Water (1:1 mixture, 5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add the aldoxime (1.0 mmol) and the terminal alkyne (1.0 mmol).

    • Add the t-BuOH/H₂O solvent (5 mL) and stir to dissolve the reactants.

    • Add copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%). The solution should turn from blue to a yellowish or colorless suspension, indicating the formation of Cu(I).

    • Add Chloramine-T trihydrate (1.05 equiv) in one portion. Causality Note: Chloramine-T acts as a mild oxidant to convert the aldoxime to the corresponding hydroximoyl chloride, which is then dehydrohalogenated by the base present to form the nitrile oxide in situ.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

This protocol is based on the efficient methodology developed by Perumal and coworkers.[2][10]

  • Rationale: This method leverages the high carbophilicity of AuCl₃ to catalyze the cyclization under very mild conditions. The atom-economical nature of this reaction makes it highly efficient.

  • Materials:

    • α,β-Acetylenic Oxime (1.0 mmol, 1.0 equiv)

    • Gold(III) Chloride (AuCl₃) (0.03 mmol, 3 mol%)

    • Acetonitrile (or Dichloromethane) (5 mL)

  • Procedure:

    • In a dry Schlenk tube under an argon atmosphere, dissolve the α,β-acetylenic oxime (1.0 mmol) in the chosen solvent (5 mL).

    • Add AuCl₃ (3 mol%) to the solution. Causality Note: The inert atmosphere is crucial as moisture can affect the activity of the Lewis acidic gold catalyst. AuCl₃ is a powerful π-acid that activates the alkyne for the intramolecular nucleophilic attack.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor progress by TLC.

    • Once the starting material is consumed (usually within 30-60 minutes), filter the reaction mixture through a short plug of Celite to remove the catalyst.

    • Rinse the Celite plug with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthesis of isoxazoles has been profoundly advanced by the development of diverse catalytic systems.

  • For routine synthesis of 3,5-disubstituted isoxazoles , copper catalysis offers an unparalleled combination of cost-effectiveness, reliability, and mild conditions.

  • For accessing complex, fused architectures like benzo[d]isoxazoles , palladium-catalyzed C-H activation is the strategy of choice, despite its higher cost and more demanding conditions.

  • When atom economy and mildness are paramount for cyclization reactions , gold catalysts provide exceptional efficiency, justifying their cost for high-value targets.

Looking forward, the field continues to evolve. The push for sustainability is driving interest in metal-free organocatalytic methods and the use of heterogeneous, recyclable catalysts to minimize environmental impact.[17][19] As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more selective, efficient, and versatile tools for the construction of this vital heterocyclic scaffold, further empowering the discovery of new medicines and materials.

References

Introduction: The Significance of the Isoxazole Moiety and the Imperative for Rigorous Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Validation of Analytical Methods for Isoxazole-Containing Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole. The stability and specific reactivity of this ring system, however, present unique challenges and considerations during the development and validation of analytical methods.

This guide provides a comprehensive framework for the validation of analytical methods for isoxazole-containing compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. As a Senior Application Scientist, my objective is not merely to present a checklist but to provide the underlying scientific rationale for each step, enabling researchers and drug development professionals to build robust, reliable, and compliant analytical methods. We will explore the comparative strengths of various analytical techniques and culminate in a detailed, practical case study for validating a High-Performance Liquid Chromatography (HPLC) method.

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical instrumentation is the foundation of any method. For isoxazole compounds, the decision primarily revolves around the molecule's specific properties, such as its polarity, volatility, and the presence of a suitable chromophore.

Technique Principle Strengths for Isoxazole Analysis Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Highly robust, reproducible, and cost-effective. Most isoxazole-containing APIs possess strong UV chromophores.Lower sensitivity compared to mass spectrometry; potential for co-eluting impurities to interfere with quantification.Assay, purity, and content uniformity of the drug substance and product.
LC-MS/MS Separation by HPLC coupled with mass-to-charge ratio detection.Unparalleled sensitivity and selectivity. Essential for identifying and quantifying low-level impurities, degradants, and metabolites. Confirms identity unequivocally.Higher operational complexity and cost. Susceptible to matrix effects that can suppress ionisation.Impurity profiling, metabolite identification in biological matrices, and trace-level quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile residual solvents or related substances that are thermally stable and volatile.Many isoxazole-containing APIs are not sufficiently volatile or thermally stable, requiring derivatisation which adds complexity and potential for error.Analysis of residual solvents in the drug substance.

For the remainder of this guide, we will focus on HPLC-UV , as it represents the most common and critical analytical technique for quality control in the pharmaceutical industry.

The Workflow of Method Validation: An ICH Q2(R1) Perspective

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. The workflow is a logical progression, where each step builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity / Stress Testing Dev->Spec Initial Suitability Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Limit of Detection (LOD) Prec->LoD LoQ Limit of Quantitation (LOQ) LoD->LoQ Rob Robustness LoQ->Rob Transfer Method Transfer & Routine Use Rob->Transfer Final Validation Report

Caption: The logical workflow for analytical method validation, from development to routine implementation.

Case Study: Validation of a Stability-Indicating HPLC-UV Method for "Isoxapharm"

Let us consider a hypothetical isoxazole-containing drug substance, "Isoxapharm." Our goal is to validate a reverse-phase HPLC method to determine its purity and assay.

Specificity: Proving the Method Can "See" Only the Analyte

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is most effectively demonstrated through forced degradation (stress testing).

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of Isoxapharm in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Let stand at room temperature for 4 hours. Neutralize with 1N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Let stand at room temperature for 1 hour. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug substance to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

Trustworthiness Check: The PDA detector is critical here. We must perform a peak purity analysis on the Isoxapharm peak in each chromatogram. A spectrally pure peak indicates that no degradant is co-eluting. The goal is to achieve meaningful degradation (typically 5-20%) without destroying the main peak.

G cluster_stress Forced Degradation Conditions cluster_degradants Potential Degradants Isoxapharm Isoxapharm (API) Acid Acid (HCl) Isoxapharm->Acid Base Base (NaOH) Isoxapharm->Base Ox Oxidation (H2O2) Isoxapharm->Ox Heat Thermal Isoxapharm->Heat D1 Degradant 1 (e.g., Ring Opening) Acid->D1 D2 Degradant 2 Acid->D2 D3 Degradant 3 Acid->D3 Base->D1 Base->D2 Base->D3 Ox->D1 Ox->D2 Ox->D3 Heat->D1 Heat->D2 Heat->D3

Caption: Forced degradation subjects the API to various stress conditions to generate potential degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

Experimental Protocol: Linearity

  • Prepare Stock: Prepare a 1.0 mg/mL stock solution of Isoxapharm reference standard.

  • Create Calibrators: Perform serial dilutions to prepare at least five concentration levels. For an assay method, the typical range is 80% to 120% of the target concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

  • Injection: Inject each concentration level in triplicate.

  • Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy: Closeness to the True Value

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured value to the true value. This is often done using a spike-recovery study.

Experimental Protocol: Accuracy

  • Prepare Placebo: Prepare a sample matrix without the drug substance (placebo).

  • Spike Placebo: Spike the placebo with the Isoxapharm reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120%), in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0% for drug substance assay.

Precision: Agreement Between Multiple Measurements

Precision is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day, repeats the repeatability experiment. The results from both sets are statistically compared.

Acceptance Criteria:

  • RSD: Not more than 2.0% for the assay of a drug substance.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Experimental Protocol: LOD & LOQ

  • Determine S/N: Prepare a series of dilute solutions and inject them.

  • LOD: Find the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Find the concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Robustness: Resistance to Small Changes

Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Vary Parameters: Analyze a system suitability solution while varying one parameter at a time.

  • Assess Impact: Evaluate the effect on system suitability parameters (e.g., resolution between Isoxapharm and the nearest impurity, peak tailing factor, theoretical plates).

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all tested variations.

Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Methodology Typical Acceptance Criteria (for API Assay)
Specificity Forced degradation, peak purity analysisPeak is pure; no co-elution with degradants or impurities.
Linearity 5 levels, 80-120% rangeCorrelation Coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision80-120% of test concentration
Accuracy Spike recovery at 3 levels (n=3)98.0% - 102.0% recovery
Precision (Repeatability) 6 independent preparations at 100%RSD ≤ 2.0%
Precision (Intermediate) Different analyst, day, or instrumentOverall RSD ≤ 2.0%
LOQ Signal-to-Noise ratio of 10:1RSD at LOQ ≤ 10%
Robustness Deliberate variation of method parametersSystem suitability criteria are met

Conclusion

The validation of an analytical method for an isoxazole-containing compound is a systematic process that requires a deep understanding of both the molecule's chemistry and the principles of chromatographic separation. By following a structured approach based on ICH guidelines, from the initial selection of the analytical technique to the rigorous testing of each performance parameter, scientists can build a self-validating system. This ensures that the method is not only compliant but also robust and reliable for its intended purpose in a regulated environment, ultimately safeguarding the quality and efficacy of the final drug product.

Navigating the Binding Landscape: A Comparative Docking Guide for Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the isoxazole scaffold represents a privileged structure, a versatile building block for potent and selective inhibitors against a range of therapeutic targets.[1][2][3] Its unique electronic properties and synthetic tractability have led to its incorporation into numerous compounds targeting enzymes implicated in cancer, inflammation, and infectious diseases.[3][4][5] This guide provides a comprehensive, in-depth comparison of isoxazole-based inhibitors through the lens of molecular docking, offering both field-proven insights and detailed experimental protocols to empower your own in silico drug discovery efforts.

The Rationale for Comparative Docking of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can engage in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and pi-stacking, making it an ideal anchor for inhibitor design.[6] Comparative docking studies are instrumental in dissecting the structure-activity relationships (SAR) of isoxazole-based compounds. By systematically evaluating a series of analogs against a common protein target, we can elucidate the contributions of different substituents on binding affinity and selectivity. This in silico approach allows for the rapid and cost-effective prioritization of candidates for synthesis and biological evaluation.[7]

A Curated Comparison of Isoxazole Inhibitors Across Key Target Classes

The versatility of the isoxazole scaffold is evident in its ability to target a diverse array of enzymes. The following tables summarize key findings from comparative docking studies across several important protein families. It is crucial to note that direct comparison of docking scores across different studies should be done with caution, as the software, force fields, and specific protocols can influence the results.

Table 1: Isoxazole-Based Inhibitors Targeting Cyclooxygenase (COX) Enzymes
Compound/AnalogTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesDocking SoftwareReference
Isoxazole-carboxamide derivative (A13)COX-13KK6Not SpecifiedNot SpecifiedGlide[8]
Isoxazole-carboxamide derivative (A13)COX-25KIRNot SpecifiedIdeal binding interactions with the secondary binding pocketGlide[8]
3,4-bis(4-methoxyphenyl)isoxazol-5-yl derivative (17)COX-2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Isoxazole Derivative (C6)COX-21CX2Not SpecifiedNot SpecifiedMOE 2016[4][5]
Isoxazole Derivative (C5)COX-21CX2Not SpecifiedNot SpecifiedMOE 2016[4][5]
Isoxazole Derivative (C3)COX-21CX2Not SpecifiedNot SpecifiedMOE 2016[4][5]

In vitro studies have shown that some isoxazole derivatives are potent and selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[4][5][8][9] For instance, compound A13 displayed an IC50 of 13 nM against COX-2.[8] Docking studies suggest that substitutions on the phenyl rings of the isoxazole core can modulate selectivity by interacting with the distinct secondary binding pocket of COX-2.[8]

Table 2: Isoxazole-Based Inhibitors Targeting Protein Kinases and Related Cancer Targets
Compound/AnalogTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesDocking SoftwareReference
Indole-linked isoxazole derivative (24)Not SpecifiedNot Specified-9.1VAL392, LEU403, LEU327, MET357, PRO324, LEU387Not Specified[2]
2-Isoxazoline derivativec-Kit Tyrosine Kinase1T46-8.3 to -9.5ASP810AutoDock Vina[10]
Isoxazole derivative (OX1)Topoisomerase IINot Specified-9Tyr231PyRx 0.9[6]
Isoxazole derivative (OX3)Topoisomerase IINot Specified-9Not SpecifiedPyRx 0.9[6]
Isoxazole derivative (OX5)Topoisomerase IINot Specified-9Not SpecifiedPyRx 0.9[6]
Isoxazole derivative (OX6)Topoisomerase IINot Specified-9Not SpecifiedPyRx 0.9[6]

The isoxazole moiety is a common feature in inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[1][2] Docking studies have been instrumental in understanding how isoxazole derivatives bind to the ATP-binding pocket of kinases like c-Kit.[10] For example, various substituted 2-isoxazoline derivatives have shown favorable binding energies, with hydrogen bonding to the key residue ASP810 being a common feature.[10]

Table 3: Isoxazole-Based Inhibitors Targeting Other Enzymes
Compound/AnalogTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesDocking SoftwareReference
3,4-disubstituted isoxazole derivativeHsp903OWDNot SpecifiedThr184, Asn51, Asp93, Asp58, Met98, Val150AutoDock 4.2[11][12]
3,4-substituted phenyl isoxazole derivativeCYP1A2Not SpecifiedGood docking scoreAsp237, Asp110Not Specified[13]
3,4-substituted phenyl isoxazole derivativeCYP2C9Not Specified-8.6Lys423, Ser343, Phe419Not Specified[13]
Isoxazole derivative (AC2)Carbonic Anhydrase IX1AZMNot SpecifiedNot SpecifiedMOE[14]

Isoxazole derivatives have also been investigated as inhibitors of other important enzymes like Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins, and Cytochrome P450 (CYP) enzymes, which are involved in drug metabolism.[12][13][15] Docking studies on Hsp90 have identified key interactions within the ATP-binding pocket that contribute to the inhibitory activity of 3,4-disubstituted isoxazoles.[12]

Experimental Workflow for Comparative Docking Studies

To ensure the scientific integrity and reproducibility of your in silico experiments, a rigorous and well-validated workflow is paramount. The following section details a step-by-step methodology for conducting comparative docking studies of isoxazole-based inhibitors.

Visualizing the Workflow

The following diagram illustrates the key stages of a typical molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (e.g., from PDB) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep GridGen Grid Generation (Define binding site) ProtPrep->GridGen LigandDesign Ligand Design & Preparation (2D to 3D, energy minimization) Docking Molecular Docking (e.g., AutoDock, Glide) LigandDesign->Docking GridGen->Docking Validation Protocol Validation (Redocking, RMSD < 2Å) Docking->Validation PoseAnalysis Pose Analysis & Scoring (Binding energy, interactions) Validation->PoseAnalysis SAR SAR & Comparative Analysis PoseAnalysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocols

1. Protein Preparation:

  • Rationale: The quality of the initial protein structure is critical for obtaining meaningful docking results. This step aims to prepare the protein by removing extraneous molecules and ensuring the correct protonation states of residues.

  • Protocol:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] Select a high-resolution structure with a co-crystallized ligand in the active site, if available.

    • Visualize the protein structure using software like UCSF Chimera or BIOVIA Discovery Studio.[16][17]

    • Remove all non-essential water molecules, co-solvents, and ions from the PDB file.[12][17]

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.[17]

    • Assign partial charges to the protein atoms using a suitable force field (e.g., Gasteiger charges).[11]

    • If the protein contains a co-crystallized ligand, this can be used to define the binding site for the subsequent docking calculations.

2. Ligand Preparation:

  • Rationale: The 3D conformation and charge distribution of the ligand significantly impact its binding to the protein. This step ensures that the ligands are in a low-energy, realistic conformation before docking.

  • Protocol:

    • Draw the 2D structures of your isoxazole-based inhibitors using chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D structures.[11]

    • Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94).[18] This step is crucial for obtaining a low-energy conformation of the ligand.[11]

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Molecular Docking and Protocol Validation:

  • Rationale: The docking algorithm explores the conformational space of the ligand within the defined binding site of the protein and predicts the most favorable binding poses. Validation of the docking protocol is essential to ensure its reliability.

  • Protocol:

    • Grid Generation: Define a grid box around the active site of the protein.[11] This grid defines the search space for the docking algorithm. The size of the grid should be sufficient to encompass the entire binding pocket.[11]

    • Docking Software Selection: Choose a well-validated docking program. Popular choices include AutoDock, AutoDock Vina, Glide, and GOLD.[16][19][20] The choice may depend on factors like computational cost and the specific nature of the protein-ligand system.

    • Docking Simulation: Perform the docking calculations using the prepared protein and ligands. The software will generate a series of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.[16]

    • Protocol Validation (Redocking): Before docking your novel compounds, it is crucial to validate the docking protocol.[21][22]

      • Extract the co-crystallized ligand from the protein's active site.

      • Dock the extracted ligand back into the same active site using your chosen protocol.[22]

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[21][22] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[21][22]

4. Analysis of Docking Results:

  • Protocol:

    • Binding Energy/Docking Score: Analyze the docking scores or binding energies of the different isoxazole derivatives.[11] Lower binding energies generally indicate a higher predicted binding affinity.

    • Binding Pose Analysis: Visualize the top-ranked binding poses for each ligand within the active site of the protein.

    • Interaction Analysis: Identify the key non-covalent interactions between the ligands and the protein residues, such as:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking

      • Halogen bonds

    • Comparative Analysis: Compare the binding modes and interactions of the different isoxazole analogs to understand how structural modifications influence their binding. This analysis is the cornerstone of establishing a structure-activity relationship (SAR).

The Power of a Self-Validating System

The described workflow incorporates a critical self-validating step: redocking. By demonstrating that your chosen docking protocol can accurately reproduce the known binding mode of a co-crystallized ligand, you build confidence in the predictions for your novel isoxazole inhibitors.[22][23] This internal control is a hallmark of scientific rigor in computational drug design.

Concluding Remarks for the Modern Drug Hunter

Molecular docking is a powerful tool in the arsenal of the modern drug discovery scientist. When applied with a rigorous and validated methodology, it can provide invaluable insights into the molecular basis of inhibitor binding and guide the design of more potent and selective drug candidates. The isoxazole scaffold, with its inherent versatility, continues to be a rich source of novel inhibitors. By leveraging the comparative docking strategies outlined in this guide, researchers can more effectively navigate the complex landscape of drug-target interactions and accelerate the journey from hit to lead.

References

Safety Operating Guide

Operational Guide for the Proper Disposal of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (CAS No. 251912-65-9). As a key intermediate in pharmaceutical development and biochemical research, handling this compound with the utmost respect for safety and environmental regulations is paramount.[1][2] This guide is designed for researchers, laboratory managers, and drug development professionals, ensuring that disposal protocols are not merely followed, but understood.

The core principle of this guide is to treat all waste streams containing this compound as hazardous unless definitively proven otherwise.[3] The procedures outlined below are grounded in established regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) and best practices from environmental health and safety (EHS) authorities.[4]

Hazard Assessment and Pre-Disposal Safety

Before initiating any disposal procedure, a thorough understanding of the compound's known hazards is essential. This compound is a combustible solid with established acute oral toxicity and is classified as highly hazardous to aquatic life.[5] The lack of extensive, long-term toxicological data necessitates a cautious approach.[6][7]

Table 1: Hazard Profile of this compound

Hazard CategoryClassification & StatementSource
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statement H302: Harmful if swallowed[5]
Hazard Class Acute Toxicity 4 (Oral)[5]
Storage Class 11: Combustible Solids[5]
Water Hazard Class WGK 3: Highly hazardous to water[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant nitrile gloves. A lab coat is required to prevent skin contact.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhaling dust particles.

Waste Characterization and Segregation: The Foundational Step

Proper segregation at the point of generation is the most critical step in compliant chemical waste management. This compound must be disposed of as halogenated organic solid hazardous waste .

Core Disposal Directive:

  • DO NOT dispose of this chemical in the regular trash.[4]

  • DO NOT dispose of this chemical down the sanitary sewer system.[4][8] Its WGK 3 classification indicates a high potential for environmental damage.[5]

  • DO NOT attempt to dispose of this chemical by evaporation in a fume hood.[8][9]

Rationale for Segregation: The presence of a fluorine atom classifies this compound as a halogenated organic. Waste disposal facilities typically use high-temperature incineration for halogenated waste streams to ensure complete destruction and to scrub acidic gases (like HF) from the exhaust. This process is distinct from and more costly than the disposal of non-halogenated waste; therefore, mixing these waste streams is prohibited and inefficient.[3]

Step-by-Step Disposal Protocols

Follow the specific protocol below based on the form of the waste.

Protocol 3.1: Unused, Expired, or Off-Specification Product

This protocol applies to the pure, solid chemical that is no longer needed.

  • Maintain Original Container: Whenever possible, leave the material in its original, clearly labeled manufacturer's container.

  • Prepare for Pickup: Secure the cap tightly. Attach a hazardous waste tag, available from your institution's EHS department.

  • Labeling: Fill out the hazardous waste tag completely, listing the full chemical name: "this compound".

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid hazardous waste.[9][10] Ensure it is stored separately from incompatible materials like strong oxidizing agents.

Protocol 3.2: Grossly Contaminated Labware

This applies to items such as weigh paper, gloves, spatulas, or paper towels that are visibly contaminated with the solid compound.

  • Collection: Place all contaminated solid items directly into a designated hazardous waste container for Solid Halogenated Organic Waste . This is typically a plastic pail or a lined fiber drum.

  • Container Management: The waste container must be kept closed with a sealed lid at all times, except when you are actively adding waste.[9][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a list of its contents. Ensure "this compound" is listed.[3]

Protocol 3.3: "Empty" Container Decontamination and Disposal

An "empty" chemical container is not truly empty and must be managed carefully to prevent the release of residues.

  • Mechanical Removal: Scrape or wipe out as much of the residual solid as possible. Dispose of the scrapings and cleaning materials (e.g., paper towels) as solid hazardous waste per Protocol 3.2.

  • Initial Solvent Rinse: Rinse the container with a small amount of a suitable organic solvent (e.g., acetone, methanol, or ethanol). This first rinse is considered hazardous waste.[8]

  • Collect Rinsate: Pour the solvent rinsate into a designated container for Liquid Halogenated Organic Waste . This is a critical step; the rinsate from a halogenated solid must be treated as halogenated liquid waste.

  • Subsequent Rinses: After the first rinse is collected for disposal, the container can be washed normally according to standard laboratory procedures.

  • Final Disposal: Completely deface or remove the original manufacturer's label to prevent confusion.[3] The clean, de-labeled container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling or trash).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.

G cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol start Material for Disposal: This compound wt_product Unused/Expired Product start->wt_product wt_contaminated Contaminated Labware (Gloves, Weigh Boats, etc.) start->wt_contaminated wt_container Empty Original Container start->wt_container action_solid_waste Place in Labeled 'Solid Halogenated Hazardous Waste' Container wt_product->action_solid_waste wt_contaminated->action_solid_waste action_rinse 1. Mechanically Empty 2. Perform First Rinse with Solvent wt_container->action_rinse action_liquid_waste Collect Rinsate into 'Liquid Halogenated Hazardous Waste' Container action_rinse->action_liquid_waste action_trash Deface Label & Dispose of Clean Container in Regular Trash/Recycling action_liquid_waste->action_trash Then...

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.